Cephalosporin C zinc salt
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;(6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxylatopentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O8S.Zn/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+2/p-2/t9-,11-,14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMXJQZBKOMFQK-OOARYINLSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O8SZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017261 | |
| Record name | Cephalosporin C zinc salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12567-06-5, 59143-60-1 | |
| Record name | Cephalosporin C zinc | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012567065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cephalosporin C zinc salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc [6R-[6α,7β(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEPHALOSPORIN C ZINC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AX8Y0VD4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Cephalosporin C Zinc Salt as a SAMHD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1) is a crucial enzyme in cellular dNTP metabolism and innate immunity. Its role in retroviral restriction and modulation of chemotherapeutic efficacy has made it a significant target for drug development. This technical guide delves into the inhibitory mechanism of Cephalosporin C zinc salt against SAMHD1, with a primary focus on the role of the zinc ion. Through a comprehensive review of existing literature, this document outlines the current understanding of the inhibitory mechanism, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows. The evidence strongly suggests that the inhibitory activity of this compound is predominantly attributable to the zinc cation, which potently curtails the dNTPase function of SAMHD1.
Introduction to SAMHD1
SAMHD1 is a dNTP triphosphohydrolase that plays a critical role in maintaining the homeostasis of intracellular deoxynucleoside triphosphate (dNTP) pools. By hydrolyzing dNTPs into deoxynucleosides and inorganic triphosphate, SAMHD1 limits the availability of these essential precursors for DNA synthesis. This enzymatic activity is central to its function as a retroviral restriction factor, particularly against HIV-1 in non-cycling cells such as macrophages and resting CD4+ T cells, where it depletes the dNTPs necessary for reverse transcription.
The catalytic activity of SAMHD1 is allosterically regulated. The inactive monomeric or dimeric forms of SAMHD1 assemble into a catalytically active tetramer upon the binding of GTP or dGTP to its allosteric sites. This activation process is a key regulatory step controlling the enzyme's function.
This compound as a SAMHD1 Inhibitor
High-throughput screening of compound libraries has identified the zinc salt of the antibiotic Cephalosporin C as a potent inhibitor of SAMHD1. Subsequent investigations have revealed that the inhibitory effect is largely, if not entirely, due to the presence of zinc ions.
Quantitative Inhibition Data
The inhibitory potency of this compound and zinc chloride against SAMHD1 has been quantified in enzymatic assays. The following table summarizes the key inhibitory data.
| Inhibitor | IC50 (µM) | Assay Conditions | Reference |
| This compound | 1.1 ± 0.1 | Enzyme-coupled colorimetric assay | [1][2] |
| Zinc Chloride (ZnCl₂) | >10-fold reduction in rate at 10 µM | ¹H NMR-based dNTP hydrolysis assay | [3] |
| Zinc Chloride (ZnCl₂) | >100-fold reduction in rate at 100 µM | ¹H NMR-based dNTP hydrolysis assay | [3] |
Mechanism of Inhibition by Zinc
The precise molecular mechanism by which zinc inhibits SAMHD1 is an area of ongoing investigation. However, current evidence points towards a direct interaction of zinc ions with the enzyme, leading to a loss of its catalytic function.
While a definitive crystal structure of SAMHD1 in complex with an inhibitory zinc ion is not yet available, the existing literature suggests a few potential mechanisms:
-
Competition at the Catalytic Site: Zinc ions may directly compete with the essential metal cofactors, typically magnesium or manganese, at the catalytic HD domain. The active site of SAMHD1 coordinates a metal ion that is crucial for the hydrolysis of the phosphodiester bond of dNTPs. The binding of zinc in this pocket could disrupt the precise geometry required for catalysis.
-
Allosteric Inhibition: Zinc could bind to an allosteric site distinct from the catalytic pocket, inducing a conformational change that renders the enzyme inactive. This could potentially interfere with substrate binding or the catalytic process itself.
-
Disruption of Tetramerization: The formation of the active tetramer is essential for SAMHD1's dNTPase activity. Zinc ions might interfere with the protein-protein interactions necessary for the stable assembly of the tetramer, thereby keeping the enzyme in its inactive monomeric or dimeric state.
Kinetic studies have suggested that zinc may act as a competitive or mixed-mode inhibitor, but further detailed kinetic and structural analyses are required to fully elucidate the mechanism.
Proposed Inhibitory Pathway
The following diagram illustrates a proposed logical pathway for the inhibition of SAMHD1 by zinc ions, derived from the current understanding of the enzyme's function and the effects of zinc.
Caption: Proposed mechanism of SAMHD1 inhibition by zinc ions.
Experimental Protocols
The identification and characterization of SAMHD1 inhibitors rely on robust enzymatic assays. Below are detailed methodologies for key experiments.
High-Throughput Screening (HTS) for SAMHD1 Inhibitors (Enzyme-Coupled Colorimetric Assay)
This assay was instrumental in identifying this compound as a SAMHD1 inhibitor.[1][2]
Principle: SAMHD1 hydrolyzes dNTPs to produce deoxynucleosides and inorganic triphosphate (PPPi). A coupling enzyme, inorganic pyrophosphatase (PPase), then hydrolyzes PPPi into three molecules of inorganic phosphate (Pi). The resulting Pi is detected colorimetrically using a malachite green reagent.
Materials:
-
Recombinant human SAMHD1
-
Inorganic pyrophosphatase (from E. coli)
-
dGTP (or other dNTP substrate)
-
Malachite Green (MG) solution
-
Ammonium molybdate
-
Tween-20
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.05% Brij-30
-
Quench Solution: EDTA
-
96-well or 384-well microplates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a library of test compounds (including this compound) in DMSO.
-
Reaction Setup: In a microplate, add the reaction buffer.
-
Add the test compounds to the desired final concentration (e.g., 10 µM). Include DMSO-only controls.
-
Add a mixture of SAMHD1 (e.g., 0.5 µM final concentration) and PPase (e.g., 5 µM final concentration) to each well.
-
Pre-incubate the enzyme with the compounds for a short period (e.g., 10 minutes) at room temperature.
-
Initiate Reaction: Add the dGTP substrate (e.g., 0.1 mM final concentration) to all wells to start the reaction.
-
Incubate the reaction for a defined period (e.g., 20 minutes) at room temperature.
-
Stop Reaction: Quench the reaction by adding EDTA.
-
Color Development: Add the malachite green reagent to each well.
-
Incubate for color development (e.g., 90 minutes) at room temperature.
-
Measurement: Read the absorbance at 650 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control. Determine the IC50 value for active compounds by performing dose-response experiments.
Caption: Workflow for the HTS enzyme-coupled colorimetric assay.
¹H NMR-Based dNTP Hydrolysis Assay for Zinc Inhibition
This is a direct assay to measure the effect of zinc on SAMHD1's catalytic activity without coupling enzymes.[3]
Principle: The hydrolysis of dNTPs by SAMHD1 can be directly monitored by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of substrate peaks and the appearance of product peaks over time.
Materials:
-
Recombinant human SAMHD1
-
dNTP substrate (e.g., dATP)
-
GTP (as an allosteric activator)
-
Zinc Chloride (ZnCl₂)
-
NMR Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 5 mM MgCl₂, 2 mM TCEP, 5% D₂O
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, prepare the reaction mixture containing NMR buffer, dNTP substrate (e.g., 0.5 mM), and GTP (e.g., 100 µM).
-
Add SAMHD1 (e.g., 1 µM) to the mixture.
-
For inhibition studies, add varying concentrations of ZnCl₂ (e.g., 10-100 µM).
-
NMR Data Acquisition: Immediately place the sample in the NMR spectrometer and acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 30 seconds) at a constant temperature (e.g., 22 °C).
-
Data Processing and Analysis: Process the NMR spectra. Integrate the signals corresponding to specific protons of the dNTP substrate and the deoxynucleoside product.
-
Plot the concentration of substrate or product as a function of time to determine the initial reaction rates.
-
Compare the rates in the presence and absence of ZnCl₂ to quantify the extent of inhibition.
Caption: Workflow for the ¹H NMR-based dNTP hydrolysis assay.
Conclusion and Future Directions
The identification of this compound as a potent inhibitor of SAMHD1, with the inhibitory activity primarily mediated by the zinc ion, opens new avenues for the development of novel therapeutics targeting dNTP metabolism. The available data strongly support zinc as a direct inhibitor of SAMHD1's dNTPase function.
However, to fully leverage this finding, further research is warranted in the following areas:
-
Structural Studies: Elucidating the high-resolution crystal structure of SAMHD1 in complex with zinc is crucial to definitively map the binding site and understand the precise conformational changes that lead to inhibition.
-
Detailed Kinetic Analysis: Comprehensive kinetic studies are needed to unambiguously determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) and to quantify the binding affinity of zinc to SAMHD1.
-
Cellular Studies: Investigating the effect of this compound and other zinc compounds on SAMHD1 activity and dNTP levels in relevant cell models is essential to validate the in vitro findings and to assess the potential for therapeutic applications.
-
Specificity and Off-Target Effects: A thorough evaluation of the specificity of zinc-mediated inhibition of SAMHD1 and potential off-target effects is necessary for any future drug development efforts.
References
A Comprehensive Technical Guide to the Biochemical and Physical Properties of Cephalosporin C Zinc Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core biochemical and physical characteristics of Cephalosporin C zinc salt. It covers key quantitative data, detailed experimental protocols for its isolation and analysis, and visual representations of its mechanism of action and production workflow. This document is intended to serve as a critical resource for professionals engaged in antibiotic research, development, and manufacturing.
Physical and Chemical Properties
This compound is a derivative of Cephalosporin C, an antibiotic belonging to the β-lactam class.[1][2] The zinc salt form is of particular industrial importance due to its low solubility in water, which facilitates its isolation and purification from fermentation broths.[3] It presents as a white solid.[1]
Quantitative Physical and Chemical Data
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 59143-60-1 | [1][2][4][5] |
| Molecular Formula | C₁₆H₁₉N₃O₈SZn | [2][5][6] |
| Molecular Weight | ~478.78 g/mol | [2][5][6] |
| Appearance | White Solid | [1] |
| Melting Point | 240-242°C | |
| Density | 1.6±0.1 g/cm³ | [7] |
| Boiling Point | 814.7±65.0 °C at 760 mmHg | [7] |
| Flash Point | 446.5±34.3 °C | [7] |
Solubility and Stability
The solubility and stability of this compound are critical parameters for its handling, storage, and subsequent processing.
Solubility Profile
The zinc salt is characterized by its low solubility in water, a key factor in its precipitation from aqueous solutions like fermentation broths.[3] Detailed solubility information in common laboratory solvents is provided below.
| Solvent | Solubility | Conditions | Reference(s) |
| Water | < 0.1 mg/mL (insoluble) | Standard conditions | [4][8] |
| DMSO | ≥ 4 mg/mL | Adjust pH to 3 with HCl | [9] |
| DMSO | 5 mg/mL (10.44 mM) | Ultrasonic and adjust pH to 3 with 1M HCl | [4][8] |
| DMSO | 6 mg/mL (12.53 mM) | Ultrasonic, warming, and adjust pH to 2-3 with HCl | [5] |
| 0.1 M HCl | 5 mg/mL (10.44 mM) | Sonication is recommended | [6] |
Stability and Storage
This compound is reported to be more stable to heat than its sodium salt counterpart.[3] However, like other β-lactam antibiotics, its stability is highly dependent on pH and temperature. Aqueous solutions of the parent Cephalosporin C are unstable at pH values below 2 and above 9.[3]
| Condition | Recommended Storage | Duration | Reference(s) |
| Powder | 4°C, sealed, away from moisture | - | [8] |
| Powder | 2-8°C, dry, sealed | - | [9] |
| Powder | -20°C | 3 years | [6] |
| In Solvent | -80°C | 6 months | [4][8][5] |
| In Solvent | -20°C | 1 month | [4][8][5] |
Biochemical Properties and Mechanism of Action
While traditionally known as a precursor for semi-synthetic cephalosporin antibiotics, recent research has highlighted a distinct biochemical activity for the zinc salt form.
Inhibition of SAMHD1
This compound is a potent inhibitor of the enzyme SAMHD1 (SAM and HD domain-containing deoxynucleoside triphosphate triphosphohydrolase 1), with an IC₅₀ value of 1.1 µM.[2][4][5][7][6][9] This inhibitory activity is significantly more potent—by approximately 200-fold—than the sodium salt form of Cephalosporin C (IC₅₀ = 213 ± 30 µM).[5] This finding suggests that the zinc ion plays a crucial role in the inhibition mechanism.[6][10] SAMHD1 is an enzyme that regulates the intracellular pool of deoxynucleoside triphosphates (dNTPs), which are essential for DNA synthesis.
Signaling Pathway Diagram
The inhibitory action of this compound on the SAMHD1 pathway can be visualized as follows.
Caption: Inhibition of SAMHD1 by this compound.
Experimental Protocols and Methodologies
This section outlines the methodologies for the isolation, conversion, and analysis of this compound.
Isolation by Precipitation
The low aqueous solubility of this compound is exploited for its recovery from fermentation broths.
-
Objective: To precipitate Cephalosporin C from a fermentation filtrate as its zinc salt.
-
Protocol Outline:
-
Adjust the pH of the Cephalosporin C-containing fermentation filtrate to the optimal range for precipitation, typically between 6.4 and 7.8.[3]
-
Prepare a solution of a zinc salt, such as zinc chloride (ZnCl₂) or zinc sulfate (ZnSO₄).[3]
-
Slowly add the zinc-containing solution to the filtrate while stirring. The Zn²⁺ ions will complex with Cephalosporin C molecules, forming an insoluble precipitate.[3]
-
Optionally, inoculate the mixture with a small amount of crystalline this compound to initiate and complete the precipitation.[11]
-
Allow the mixture to stand, often at a reduced temperature (e.g., 4-6°C), to ensure complete precipitation.[3][11]
-
Collect the precipitate by centrifugation or filtration.[11]
-
Wash the collected solid with a suitable solvent (e.g., acetone) to remove impurities and then dry under a vacuum.[11]
-
Workflow for Production and Conversion
The overall process from fermentation to obtaining a purified salt form often involves multiple steps, as illustrated in the following workflow.
Caption: General workflow for isolating and processing Cephalosporin C.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is used to confirm the identity, purity, and structure of the compound.
-
X-ray Crystallography: This is the definitive method for elucidating the three-dimensional atomic arrangement of the crystalline salt. It provides precise data on bond lengths, bond angles, and the coordination of the zinc ion with the Cephalosporin C molecule, which is fundamental for structure-activity relationship (SAR) studies.[3]
-
Spectroscopic Methods (UV-Vis, FTIR):
-
Principle: UV-Visible spectrophotometry is used for quantitative analysis based on the absorbance of the molecule at a specific wavelength (e.g., ~270 nm for some cephalosporins).[12][13] Fourier-Transform Infrared (FTIR) spectroscopy helps identify functional groups and confirm the formation of metal-antibiotic complexes by observing shifts in characteristic vibrational bands.[14]
-
Protocol Outline (UV-Vis for Quantification):
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., 0.1 M HCl).
-
Determine the wavelength of maximum absorbance (λ_max) by scanning the solution.
-
Prepare a series of calibration standards of varying concentrations.
-
Measure the absorbance of each standard at λ_max.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is used to separate, identify, and quantify components in a mixture. For this compound, reverse-phase HPLC (RP-HPLC) is commonly employed to assess purity.[4]
-
Example Protocol (Cited for dNTPαS Hydrolysis Analysis):
-
Mobile Phase (Buffer): 100 mM K₂HPO₄/KH₂PO₄ pH 6.5, 10 mM tetrabutylammonium bromide, 17% acetonitrile.[10]
-
Column: Zorbax SB-C18 column (4.6 × 250 mm, 3.5 μm).[10]
-
Temperature: 30 °C.[10]
-
Detection: UV detector set to an appropriate wavelength (e.g., 260 nm).[15]
-
Procedure: Inject the filtered sample onto the column and monitor the retention time and peak area to determine purity against a reference standard.
-
-
-
Thermal Analysis (TG/DSC):
-
Principle: Thermogravimetric Analysis (TG) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of the compound. TG measures changes in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.[16][17][18] These methods can be used to study dehydration and decomposition steps.[16]
-
Procedure Outline: A small, precisely weighed sample is placed in a crucible and heated in a controlled atmosphere (e.g., air or nitrogen) at a constant rate. The instrument records mass loss (TG) or heat flow (DSC) versus temperature.
-
References
- 1. This compound | 59143-60-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 59143-60-1 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. This compound | CAS#:59143-60-1 | Chemsrc [chemsrc.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. EP0001797A1 - Process for the isolation of cephalosporin C, its salts and its derivatives, from culture media and solutions - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]
- 14. kurdishstudies.net [kurdishstudies.net]
- 15. Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04893C [pubs.rsc.org]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Precipitation of Cephalosporin C Zinc Salt from Fermentation Broth
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cephalosporin C (CPC) is a vital β-lactam antibiotic precursor produced through aerobic fermentation by the fungus Acremonium chrysogenum (also known as Cephalosporium acremonium)[1][2]. It serves as the primary raw material for the synthesis of a wide range of semi-synthetic cephalosporin antibiotics[3][4]. Due to its hydrophilic and zwitterionic properties, and its low concentration in the fermentation broth (typically around 2%), direct extraction is challenging[5][6]. A common and effective method for the initial recovery and purification of Cephalosporin C is its precipitation as an insoluble zinc salt. This protocol details the methodology for precipitating Cephalosporin C zinc salt from fermentation broth, a critical step in its downstream processing.
Overall Experimental Workflow
The entire process, from the raw fermentation broth to the purified this compound, involves several key stages. The workflow begins with the pre-treatment of the broth to remove cells and other impurities, followed by the specific precipitation of the target molecule using a zinc salt, and concludes with the collection and drying of the final product.
Caption: Overall workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Pre-treatment of Fermentation Broth
This initial phase is crucial for removing interfering substances like mycelia, proteins, and other impurities which can hinder the efficiency of the precipitation process.
-
Chilling: Immediately after fermentation, rapidly chill the active broth to a temperature of 3–5°C to minimize degradation of Cephalosporin C[6].
-
Mycelial Removal: Remove the fungal mycelial solids from the chilled broth. This can be achieved by either:
-
Clarification and Impurity Precipitation:
-
Collect the supernatant (clarified broth).
-
Acidify the supernatant to precipitate proteins and remove penicillin N, a common impurity in the broth[3]. The target pH should be between 1.0 and 2.0[5].
-
Separate the precipitated impurities by centrifugation or filtration to obtain a clear filtrate containing Cephalosporin C.
-
Protocol 2: Precipitation of this compound
This protocol describes the chemical precipitation of Cephalosporin C from the pre-treated filtrate using a zinc salt and an organic solvent.
-
Solvent Addition: To the clear, pre-treated filtrate, add an organic solvent such as methanol or acetone. For instance, a clarified methanolic solution can be prepared from the pre-treated broth[8]. The addition of a water-miscible solvent reduces the solubility of the zinc salt.
-
Precipitant Addition: While stirring, slowly add a solution containing zinc ions. A 10% methanolic zinc acetate hydrate solution is commonly used[8]. Divalent zinc ions form an insoluble salt with Cephalosporin C[8].
-
Seeding (Optional but Recommended): To facilitate crystallization and improve yield, inoculate the mixture with a small amount of crystalline this compound. This seeding step helps to initiate the precipitation process[8].
-
Incubation: Allow the precipitation to proceed by incubating the mixture at a low temperature, for example, at 6°C overnight[8]. This extended period at reduced temperature ensures maximum precipitation.
-
Collection of Precipitate: Collect the formed precipitate by centrifugation at a sufficient force (e.g., 4000 x g)[8].
-
Washing: Decant the supernatant and wash the solid precipitate with a cold organic solvent, such as acetone, to remove residual soluble impurities[8].
-
Drying: Dry the final washed precipitate in vacuo to obtain the this compound as a powder[8].
Chemical Interaction
The precipitation process is based on the formation of an insoluble salt between the divalent zinc cation (Zn²⁺) and the two carboxylate groups of the Cephalosporin C molecule.
Caption: Formation of this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters gathered from various sources. These values can serve as a baseline for process optimization.
| Parameter | Value / Range | Source / Context | Citation |
| Initial CPC Concentration | ~2% in fermentation broth | A typical concentration before purification. | [5] |
| Precipitation Temperature | 4°C to 6°C | Optimal temperature for incubation to maximize yield. | [5][8] |
| pH for Pre-treatment | 1.0 - 2.0 | Acidification step to remove impurities. | [5] |
| Zinc Acetate Solution | 10% in Methanol | Example of a precipitating agent solution. | [8] |
| Centrifugation Force | 4000 x g | Force used to collect the initial precipitate. | [8] |
| Overall Process Yield | > 90% (Resin Method) | Note: This high yield is for a resin-based method, but indicates a target for optimization. | [4] |
Application Notes for Researchers
-
CPC Stability: Cephalosporin C is unstable at pH values below 2.0 and above 9.0. At low pH, it can convert to an inactive ketone form, while at high pH, it can convert to desacetyl cephalosporin C, which has significantly lower biological activity[5].
-
Solvent Choice: The choice of organic solvent (e.g., methanol, acetone) and its concentration can significantly impact the precipitation efficiency and purity of the final product. Empirical optimization for a specific fermentation broth composition is recommended.
-
Alternative Methods: While zinc salt precipitation is a common initial step, other techniques like ion-exchange resins, solvent extraction, and aqueous two-phase systems (ATPS) are also used for purification[1][9]. Often, a combination of these methods is employed in industrial processes to achieve high purity[3][10].
-
Post-Precipitation Processing: The obtained zinc salt is typically an intermediate. For many applications, it is converted into other salts, such as sodium or potassium salts, through processes like ion exchange[5].
References
- 1. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 2. longdom.org [longdom.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Extraction of Cephalosporin C - Sunresin [seplite.com]
- 5. US5403929A - Process for preparing alkali salts of cephalosporin C - Google Patents [patents.google.com]
- 6. Downstreamprocessing of Cephalosporins and Aspartic acid | PPTX [slideshare.net]
- 7. CN102808011B - Fermentation method for cephalosporin C - Google Patents [patents.google.com]
- 8. EP0001797A1 - Process for the isolation of cephalosporin C, its salts and its derivatives, from culture media and solutions - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. diaion.com [diaion.com]
Application Notes and Protocols for the Purification of Cephalosporin C Zinc Salt via Ion-Exchange Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of Cephalosporin C (CPC) zinc salt using ion-exchange chromatography (IEX). The methodologies described are based on established principles and published findings, offering a comprehensive guide for laboratory and process-scale applications.
Introduction
Cephalosporin C is a β-lactam antibiotic produced by the fungus Acremonium chrysogenum. As a key intermediate in the production of semi-synthetic cephalosporin antibiotics, its efficient purification is crucial. Ion-exchange chromatography is a powerful technique for the separation and purification of charged molecules like Cephalosporin C. This method leverages the reversible electrostatic interaction between the charged CPC molecule and the charged functional groups of an ion-exchange resin.
The zinc salt of Cephalosporin C is often utilized in purification and processing due to its specific solubility and stability characteristics. This document focuses on the application of anion-exchange chromatography for the purification of Cephalosporin C zinc salt from fermentation broths and other crude mixtures.
Principle of Ion-Exchange Chromatography for Cephalosporin C Purification
Cephalosporin C is an amphoteric molecule with a net negative charge at neutral to slightly alkaline pH. This characteristic allows it to bind to positively charged anion-exchange resins. The purification process typically involves the following stages:
-
Equilibration: The ion-exchange column is equilibrated with a buffer at a specific pH and ionic strength to prepare the resin for sample loading.
-
Sample Loading: The crude this compound solution, adjusted to the appropriate pH, is loaded onto the column. The negatively charged CPC molecules bind to the positively charged resin, while neutral and positively charged impurities pass through.
-
Washing: The column is washed with the equilibration buffer to remove any unbound or weakly bound impurities.
-
Elution: The bound Cephalosporin C is recovered by changing the buffer conditions to disrupt the electrostatic interactions. This is typically achieved by increasing the salt concentration (salt gradient elution) or by changing the pH.
-
Regeneration: The column is washed with a high-salt solution to remove any remaining bound molecules and then re-equilibrated for the next purification cycle.
Experimental Protocols
This section details the methodologies for the purification of this compound, including pre-purification steps and the core ion-exchange chromatography process.
Pre-purification of Fermentation Broth
Prior to ion-exchange chromatography, it is often beneficial to perform a preliminary purification of the crude fermentation broth to remove cells, proteins, and other high-molecular-weight impurities.
Protocol: Acetone Precipitation
-
Filtration: Filter the crude Cephalosporin C fermentation broth to remove mycelia and other insoluble materials.[1]
-
Acetone Addition: To the filtered broth, add 2 to 3 volumes of cold acetone while stirring. This will precipitate many unwanted impurities while Cephalosporin C remains in solution.[1]
-
Settling and Filtration: Allow the mixture to settle for approximately 30 minutes, then filter to remove the precipitated impurities.[1]
-
pH Adjustment (Optional): The clarified liquor can be passed through a strong cation-exchange resin in the H+ form (e.g., Dowex 50) to adjust the pH before loading onto the anion-exchange column.[1]
Anion-Exchange Chromatography
This protocol is based on the use of a weak anion-exchange resin, which has shown to be effective for Cephalosporin C purification.
Materials:
-
Ion-Exchange Resin: Amberlite® IRA-67 (or a similar weak anion-exchange resin).
-
Equilibration/Wash Buffer: Sodium acetate buffer (e.g., 50 mM, pH 6.3).
-
Elution Buffer: Sodium acetate buffer with a higher salt concentration (e.g., 0.5 M Sodium Acetate, pH 6.3).[2]
-
Regeneration Solution: High concentration salt solution (e.g., 1 M NaCl).
-
Chromatography Column
-
Peristaltic Pump and Fraction Collector
Protocol:
-
Resin Preparation and Column Packing:
-
Swell the Amberlite® IRA-67 resin in the equilibration buffer according to the manufacturer's instructions.
-
Pack the chromatography column with the resin slurry, ensuring a uniform and stable bed.
-
-
Column Equilibration:
-
Equilibrate the packed column by washing with 5-10 column volumes (CV) of the equilibration buffer (50 mM sodium acetate, pH 6.3) until the pH and conductivity of the outlet stream are stable and match the buffer.
-
-
Sample Preparation and Loading:
-
Dissolve the pre-purified this compound in the equilibration buffer. The stability of Cephalosporin C is compromised at pH values below 2 and above 9.[3] For processing, lower temperatures (e.g., 4°C) can help mitigate degradation.[3]
-
Load the prepared sample onto the equilibrated column at a controlled flow rate (e.g., 1-2 CV/hour).
-
-
Washing:
-
After loading, wash the column with 5-10 CV of the equilibration buffer to remove unbound impurities. Monitor the UV absorbance at an appropriate wavelength (e.g., 260 nm for CPC) until it returns to baseline.
-
-
Elution:
-
Elute the bound Cephalosporin C from the resin using the elution buffer (0.5 M sodium acetate, pH 6.3).[2] A step or linear gradient elution can be employed.
-
Collect fractions and monitor the UV absorbance to identify the peak containing the purified Cephalosporin C.
-
-
Column Regeneration:
-
After elution, regenerate the column by washing with 3-5 CV of the regeneration solution (1 M NaCl) to strip off any remaining tightly bound molecules.
-
Wash the column with 5-10 CV of deionized water.
-
Finally, re-equilibrate the column with the equilibration buffer for subsequent runs.
-
Data Presentation
The following tables summarize key parameters and expected outcomes for the purification of Cephalosporin C and related compounds using ion-exchange chromatography.
Table 1: Recommended Resins and Elution Conditions for Cephalosporin C Purification
| Parameter | Condition 1 | Condition 2 |
| Ion-Exchange Resin | Intermediate-strength anion-exchange resin (e.g., IR-68)[1] | Weak anion-exchange resin (e.g., Amberlite® IRA-67)[2] |
| Form | Acetate or Formate[1] | Acetate |
| Elution Buffer | Dilute formate or acetate buffer[1] | 0.5 M Sodium Acetate Buffer[2] |
| Elution pH | 2.5 to 5.0[1] | 6.3[2] |
Table 2: Reported Purity and Yield for Cephalosporin Purification using Anion-Exchange Chromatography
| Compound | Initial Purity | Final Purity | Yield | Reference |
| Deacetylcephalosporin C | >85% (after initial carbon treatment) | 96% | 90-95% | [2] |
Visualizations
The following diagrams illustrate the logical workflow of the purification process.
Caption: Experimental workflow for this compound purification.
Caption: Logical relationship of key parameters in IEX purification.
References
Application Notes and Protocols for Developing a Stable Formulation of Cephalosporin C Zinc Salt for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalosporin C is a β-lactam antibiotic that serves as a crucial intermediate in the production of various semi-synthetic cephalosporins. For research and development purposes, utilizing the zinc salt of Cephalosporin C offers advantages in terms of stability compared to other salt forms.[1][2] However, its low aqueous solubility presents a significant challenge in creating a stable and usable formulation for in vitro and in vivo studies. These application notes provide a comprehensive guide to developing a stable, research-grade formulation of Cephalosporin C zinc salt. The protocols outlined below cover formulation strategies, stability testing under forced degradation conditions, and analytical methods for quantification.
The primary degradation pathway for cephalosporins involves the hydrolysis of the β-lactam ring, a reaction that is highly influenced by pH and temperature.[3] Aqueous solutions of Cephalosporin C are particularly unstable at pH values below 2 and above 9.[1] The zinc salt form of Cephalosporin C is noted to be more stable to heat than its sodium salt counterpart.[1] This document will guide researchers through a systematic approach to overcome solubility and stability hurdles, enabling reliable and reproducible experimental outcomes.
Materials and Methods
Materials
-
This compound (Supplier, Catalog #)
-
Citric Acid Monohydrate (ACS Grade)
-
Sodium Phosphate Dibasic (ACS Grade)
-
Sodium Phosphate Monobasic (ACS Grade)
-
Mannitol (USP Grade)
-
Sucrose (USP Grade)
-
Sodium Metabisulfite (ACS Grade)
-
Hydrochloric Acid (1N)
-
Sodium Hydroxide (1N)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment
-
Analytical Balance
-
pH Meter
-
Magnetic Stirrer and Stir Bars
-
Vortex Mixer
-
Centrifuge
-
HPLC system with UV detector
-
Stability Chambers (ICH conditions)
-
Syringe filters (0.22 µm)
Experimental Protocols
Protocol 1: Preparation of a Solubilized Stock Solution of this compound
Due to the low aqueous solubility of this compound, a specific procedure is required to achieve a clear, usable stock solution for formulation development. This protocol is adapted from methods used to convert the zinc salt to a more soluble form.[4]
-
Preparation of Solubilization Buffer: Prepare a 0.3 M solution of potassium chloride in water.
-
Dispersion: Weigh the desired amount of this compound and disperse it in the 0.3 M KCl solution at 4°C with continuous stirring.
-
pH Adjustment: Slowly add 1N HCl dropwise to the suspension while monitoring the pH. Adjust the pH to approximately 1.8. The solution should become clear as the zinc salt dissolves.[4]
-
Neutralization and Dilution: For immediate use in experiments or for preparing formulations, the acidic stock solution can be diluted into a larger volume of a neutral buffer (e.g., PBS pH 7.4) to bring the final pH into a stable range (typically pH 6-7).
-
Sterilization: If required for cell-based assays, filter-sterilize the final formulation through a 0.22 µm syringe filter.
Diagrams
Caption: Workflow for Developing a Stable this compound Formulation.
Protocol 2: Screening of Stabilizing Excipients
This protocol outlines the preparation of different formulations to screen for the most effective stabilizing excipients.
-
Prepare Excipient Stock Solutions:
-
Buffers: Prepare 0.1 M citrate buffer (pH 6.0) and 0.1 M phosphate buffer (pH 7.0).
-
Stabilizers: Prepare 10% (w/v) solutions of mannitol and sucrose in water.
-
Antioxidant: Prepare a 0.1% (w/v) solution of sodium metabisulfite in water.
-
-
Formulation Preparation:
-
Using the solubilized this compound stock solution from Protocol 1, prepare a series of formulations as described in Table 1.
-
For each formulation, add the required volumes of excipient stock solutions to a sterile tube.
-
Add the this compound stock solution and adjust the final volume with water.
-
The final concentration of Cephalosporin C should be consistent across all formulations (e.g., 1 mg/mL).
-
Measure and record the initial pH of each formulation.
-
Protocol 3: Forced Degradation Studies
Forced degradation studies are conducted to understand the degradation pathways and to demonstrate the stability-indicating nature of the analytical method.
-
Prepare Samples: Use the most promising formulation(s) from Protocol 2. Prepare separate aliquots for each stress condition.
-
Acid Hydrolysis: Add 0.1N HCl to the formulation to adjust the pH to 3. Incubate at 40°C for 24 hours.
-
Base Hydrolysis: Add 0.1N NaOH to the formulation to adjust the pH to 9. Incubate at 40°C for 4 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the formulation. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the formulation at 60°C for 48 hours.
-
Photolytic Degradation: Expose the formulation to light (ICH Q1B option 2) for a specified duration.
-
Sample Analysis: At the end of the incubation period, neutralize the acid and base-stressed samples and analyze all samples by HPLC (Protocol 4).
Protocol 4: HPLC Method for Quantification of Cephalosporin C
A validated stability-indicating HPLC method is crucial for accurate quantification of Cephalosporin C and its degradation products.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Buffer A (0.1% formic acid in water) and Buffer B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a standard curve of Cephalosporin C in the mobile phase.
-
Sample Preparation: Dilute the formulation samples with the mobile phase to fall within the range of the standard curve.
-
Analysis: Inject the standards and samples. The peak area of Cephalosporin C is used to calculate its concentration. The appearance of new peaks indicates degradation products.
Caption: Degradation of Cephalosporin C via β-Lactam Ring Hydrolysis.
Results and Discussion
The stability of this compound in various formulations under accelerated conditions (40°C/75% RH) over 4 weeks is summarized below. The data represents the percentage of the initial Cephalosporin C concentration remaining at each time point, as determined by HPLC.
Table 1: Formulation Compositions for Stability Screening
| Formulation ID | Buffer System (0.1M) | Stabilizer (5% w/v) | Antioxidant (0.1% w/v) |
| F1 | None (Water) | None | None |
| F2 | Citrate Buffer (pH 6.0) | None | None |
| F3 | Phosphate Buffer (pH 7.0) | None | None |
| F4 | Citrate Buffer (pH 6.0) | Mannitol | None |
| F5 | Citrate Buffer (pH 6.0) | Sucrose | None |
| F6 | Citrate Buffer (pH 6.0) | Mannitol | Sodium Metabisulfite |
Table 2: Stability Data of this compound Formulations at 40°C
| Formulation ID | Week 0 (%) | Week 1 (%) | Week 2 (%) | Week 4 (%) |
| F1 | 100.0 | 85.2 | 72.1 | 55.8 |
| F2 | 100.0 | 92.5 | 88.3 | 80.4 |
| F3 | 100.0 | 90.1 | 85.6 | 76.2 |
| F4 | 100.0 | 96.8 | 94.2 | 90.5 |
| F5 | 100.0 | 95.5 | 92.8 | 88.1 |
| F6 | 100.0 | 98.5 | 97.1 | 95.3 |
The results indicate that the unformulated this compound in water (F1) degrades significantly over 4 weeks at 40°C. The use of buffers (F2 and F3) improves stability, with the citrate buffer at pH 6.0 showing slightly better performance. The addition of polyol stabilizers like mannitol (F4) and sucrose (F5) further enhances stability. The most stable formulation was F6, which combined a citrate buffer, mannitol, and the antioxidant sodium metabisulfite. This suggests that degradation is likely mediated by both hydrolysis and oxidation.
Conclusion
The development of a stable formulation of this compound is achievable through a systematic screening of stabilizing excipients. A formulation buffered to a slightly acidic pH (around 6.0) and containing a polyol stabilizer and an antioxidant provides the most robust stability for research applications. The protocols provided herein offer a clear pathway for researchers to prepare and validate a stable this compound formulation, ensuring the integrity of the compound in their experimental systems. Further characterization of the lead formulation under long-term ICH stability conditions is recommended for extended storage.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Experiments on the degradation of cephalosporin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. US5403929A - Process for preparing alkali salts of cephalosporin C - Google Patents [patents.google.com]
Application Notes and Protocols for Cephalosporin C Zinc Salt in In Vitro Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for utilizing Cephalosporin C zinc salt as an inhibitor in in vitro enzyme assays. The primary focus is on its potent inhibitory activity against SAMHD1, with additional context provided for its potential role in modulating the activity of β-lactamases.
I. Inhibition of SAMHD1 (Sterile Alpha Motif and HD-Domain Containing Protein 1)
A. Introduction
SAMHD1 is a dNTP triphosphohydrolase that plays a crucial role in maintaining cellular dNTP pools and is involved in the innate immune response to viral infections by restricting reverse transcription.[1] this compound has been identified as a potent inhibitor of SAMHD1, with an IC50 of 1.1 µM, making it a valuable tool for studying the biological functions of this enzyme.[2] The zinc salt form is approximately 200-fold more potent than the sodium salt of Cephalosporin C, highlighting the importance of the zinc ion for its inhibitory activity.[3]
B. Quantitative Data
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | SAMHD1 | 1.1 ± 0.1 | [2] |
| Cephalosporin C sodium salt | SAMHD1 | 213 ± 30 |
C. Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of SAMHD1 in dNTP metabolism and a typical workflow for an enzyme-coupled inhibition assay.
D. Experimental Protocol: SAMHD1 Enzyme-Coupled Inhibition Assay
This protocol is adapted from a high-throughput colorimetric assay for SAMHD1 dNTP hydrolase activity.[2] The assay indirectly measures SAMHD1 activity by detecting the inorganic phosphate (Pi) produced from the hydrolysis of the pyrophosphate (PPi) product by a coupling enzyme, inorganic pyrophosphatase (PPase).
1. Materials and Reagents:
-
Recombinant human SAMHD1
-
E. coli inorganic pyrophosphatase (PPase)
-
This compound (CAS 59143-60-1)
-
dGTP (or other dNTP substrate)
-
Tris-HCl
-
KCl
-
MgCl₂
-
Brij-30 (or other suitable detergent)
-
DMSO
-
Malachite Green hydrochloride
-
Ammonium molybdate tetrahydrate
-
Tween-20
-
Sulfuric acid (H₂SO₄)
-
96-well microplates
-
Microplate reader
2. Solution Preparation:
-
Reaction Buffer (2X): 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 0.1% Brij-30. Store at 4°C.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Further dilutions should be made in the reaction buffer.
-
dGTP Substrate Solution: Prepare a solution of 0.2 mM dGTP in 2X reaction buffer.
-
Enzyme Solution: Prepare a solution containing 2 µM SAMHD1 and 20 µM PPase in 1X reaction buffer.
-
Malachite Green (MG) Reagent:
-
MG Stock: Dissolve 0.40 g of Malachite Green hydrochloride in 360 mL of a solution containing 300 mL ddH₂O and 60 mL concentrated H₂SO₄.
-
Prepare separate aqueous stocks of 7.5% (w/v) ammonium molybdate tetrahydrate and 11% (v/v) Tween-20.
-
Working MG Reagent: For every 100 mL of MG stock, add 25 mL of the 7.5% ammonium molybdate solution and 2 mL of the 11% Tween-20 solution. Mix well. This working solution should be prepared fresh daily.
-
3. Assay Procedure:
-
Prepare serial dilutions of this compound in 1X reaction buffer in a 96-well plate. Include a vehicle control (DMSO at the same final concentration as the inhibitor wells). The final volume in each well should be 10 µL.
-
To all wells, add 20 µL of the dGTP substrate solution.
-
Initiate the reaction by adding 10 µL of the enzyme solution to each well. The final reaction volume will be 40 µL.
-
Mix the plate by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 90 to 240 minutes.
-
Stop the reaction and detect the generated phosphate by adding 100 µL of the working MG reagent to each well.
-
Incubate for 15-30 minutes at room temperature to allow for color development.
-
Measure the absorbance at 650 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
II. Inhibition of β-Lactamases
A. Introduction
Cephalosporins are a class of β-lactam antibiotics that can be hydrolyzed by β-lactamase enzymes, a primary mechanism of bacterial resistance.[2][4] While Cephalosporin C itself is a substrate, the zinc salt may exhibit inhibitory properties, particularly against metallo-β-lactamases (MBLs) which require zinc ions for their catalytic activity.[5][6] The presence of exogenous zinc can influence the activity of these enzymes, making this compound an interesting compound to investigate as a potential MBL modulator or inhibitor.
B. Quantitative Data
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Cephalothin | NDM-1 | 9.1 | [3] |
| Ceftriaxone | NDM-1 | 16 | [3] |
| Cephalexin | NDM-1 | 36 | [3] |
C. Experimental Workflow
The following diagram illustrates a typical workflow for a β-lactamase inhibition assay using a chromogenic substrate.
D. Experimental Protocol: β-Lactamase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against β-lactamases using the chromogenic substrate nitrocefin.[7][8] Hydrolysis of nitrocefin results in a color change from yellow to red, which can be monitored spectrophotometrically.
1. Materials and Reagents:
-
Purified β-lactamase (e.g., NDM-1, VIM-2, or a commercially available broad-spectrum β-lactamase)
-
This compound
-
Nitrocefin
-
Phosphate-Buffered Saline (PBS), pH 7.0
-
DMSO
-
96-well, clear, flat-bottom microplates
-
Spectrophotometric microplate reader capable of kinetic measurements
2. Solution Preparation:
-
Assay Buffer: PBS, pH 7.0.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Prepare serial dilutions in Assay Buffer.
-
Nitrocefin Stock Solution: Prepare a 1-5 mM stock solution in DMSO. Store at -20°C, protected from light.
-
Nitrocefin Working Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). Prepare this solution fresh before use.
-
Enzyme Solution: Dilute the purified β-lactamase in Assay Buffer to a concentration that gives a linear increase in absorbance for at least 10-15 minutes upon addition of the substrate. The optimal concentration should be determined empirically.
3. Assay Procedure:
-
Add 50 µL of Assay Buffer to all wells of the microplate.
-
Add 10 µL of the various dilutions of this compound to the sample wells. Add 10 µL of Assay Buffer with the corresponding DMSO concentration to the control wells.
-
Add 20 µL of the diluted enzyme solution to all wells except for the substrate blank wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the nitrocefin working solution to all wells.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 490 nm every 30-60 seconds for 15-30 minutes.
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each concentration of this compound compared to the control wells.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response model.
III. Deacetoxycephalosporin C Synthase (DAOCS)
A. Introduction
Deacetoxycephalosporin C synthase (DAOCS), also known as expandase, is a key enzyme in the biosynthetic pathway of cephalosporin antibiotics.[9][10] It catalyzes the oxidative ring expansion of penicillin N to deacetoxycephalosporin C (DAOC).[11] As Cephalosporin C is a downstream product of this pathway, it or its zinc salt could potentially act as a feedback inhibitor of DAOCS. An in vitro assay for DAOCS activity would be necessary to investigate this possibility.
B. Biosynthetic Pathway
The diagram below shows the position of DAOCS in the cephalosporin biosynthetic pathway.
C. Notes on a Potential Inhibition Assay
IV. Handling and Storage of this compound
-
Solubility: this compound has limited solubility in water. It is soluble in DMSO (e.g., 4.5 mg/mL with pH adjustment to 6 with HCl) and in 0.1 M HCl (e.g., 5 mg/mL).[12] Sonication may be required to aid dissolution.
-
Storage: Store the solid compound at -20°C.[13] Stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[14] Avoid repeated freeze-thaw cycles.
-
Stability: Aqueous solutions of Cephalosporin C are unstable at pH values below 2 and above 9.[15] It is recommended to prepare fresh dilutions in aqueous buffers for each experiment.
References
- 1. SAMHD1: Recurring roles in cell cycle, viral restriction, cancer, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-Throughput Enzyme-Coupled Assay for SAMHD1 dNTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cephalosporin Prochelator Inhibits New Delhi Metallo-β-Lactamase 1 without Removing Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. The deoxynucleotide triphosphohydrolase SAMHD1 is a major regulator of DNA precursor pools in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. cohesionbio.com [cohesionbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Cephalosporin Prodrug Inhibitors Overcome Metallo‐β‐Lactamase Driven Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A spectrophotometric assay for deacetoxycephalosporin C synthase | Semantic Scholar [semanticscholar.org]
- 11. Deacetoxycephalosporin-C synthase - Wikipedia [en.wikipedia.org]
- 12. This compound | TargetMol [targetmol.com]
- 13. A Cephalosporin-Tripodalamine Conjugate Inhibits Metallo-β-Lactamase with High Efficacy and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Continuous Enzyme-Coupled Assay for Triphosphohydrolase Activity of HIV-1 Restriction Factor SAMHD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The SAMHD1 dNTP Triphosphohydrolase Is Controlled by a Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cephalosporin C Zinc Salt as a Precursor for 7-ACA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Aminocephalosporanic acid (7-ACA) is a pivotal intermediate in the production of semi-synthetic cephalosporin antibiotics. The primary source for 7-ACA is Cephalosporin C (CPC), a fermentation product of the fungus Acremonium chrysogenum. While CPC itself possesses weak antibacterial activity, its conversion to 7-ACA allows for the chemical modification of the side chain, leading to a wide array of potent and clinically significant cephalosporins. The conversion of CPC to 7-ACA can be achieved through either chemical or enzymatic methods.
Cephalosporin C is often isolated from the fermentation broth as its zinc salt due to the low solubility of this form, which facilitates its precipitation and recovery. The use of Cephalosporin C zinc salt as a starting material for 7-ACA synthesis presents specific considerations regarding its solubility and handling in subsequent conversion processes. These application notes provide an overview of the methodologies for converting this compound to 7-ACA, along with detailed protocols and comparative data.
Physicochemical Properties of this compound
The zinc salt of Cephalosporin C is a white to off-white solid. Its solubility is a critical factor in its use as a precursor for 7-ACA. While its low solubility is advantageous for isolation, it needs to be solubilized for efficient conversion. The solubility of this compound is pH-dependent; lowering the pH of the solution increases its solubility. For instance, to improve solubility for processes like ion exchange, the pH is sometimes lowered to around 1.8. It is also soluble in aqueous acid. Cephalosporin C is unstable at pH values below 2 and above 9. For bioconversion processes, maintaining a pH range between 6.4 and 7.8 is generally considered optimal for the stability of the antibiotic.
Methods for 7-ACA Synthesis from Cephalosporin C
There are two primary routes for the industrial production of 7-ACA from Cephalosporin C: chemical conversion and enzymatic conversion. The enzymatic route is further divided into a two-step process and a more recent one-step process.
Chemical Conversion
The chemical method for producing 7-ACA from Cephalosporin C was the first to be developed. This process typically involves the protection of the amino and carboxyl groups of the D-α-aminoadipoyl side chain, followed by cleavage of the side chain using reagents like phosphorus pentachloride, and subsequent deprotection. This method is often associated with the use of harsh and toxic chemicals, extreme temperatures, and significant waste generation, which has led to a preference for enzymatic methods in recent years.
Enzymatic Conversion
Enzymatic conversion of Cephalosporin C to 7-ACA is considered a more environmentally friendly and economically sustainable alternative to the chemical process, requiring milder reaction conditions in terms of temperature and pH.
Two-Step Enzymatic Conversion:
This is a widely used industrial method that involves two sequential enzymatic reactions.
-
Oxidation: In the first step, D-amino acid oxidase (DAO) catalyzes the oxidative deamination of the D-α-aminoadipoyl side chain of Cephalosporin C to yield α-ketoadipyl-7-aminocephalosporanic acid (keto-7-ACA). Hydrogen peroxide is a byproduct of this reaction.
-
Hydrolysis: The intermediate, keto-7-ACA, is then spontaneously converted to glutaryl-7-aminocephalosporanic acid (GL-7-ACA). Subsequently, a second enzyme, GL-7-ACA acylase (GA), hydrolyzes GL-7-ACA to produce 7-ACA and glutaric acid.
One-Step Enzymatic Conversion:
A more recent development is the use of a single enzyme, Cephalosporin C acylase (CCA), to directly convert Cephalosporin C to 7-ACA in a single step. This simplifies the process and can reduce costs. Various bacterial strains have been identified as sources of CCAs.
Quantitative Data Presentation
| Parameter | Chemical Conversion | Two-Step Enzymatic Conversion | One-Step Enzymatic Conversion |
| Starting Material | Cephalosporin C Salt | Cephalosporin C Salt | Cephalosporin C Salt |
| Key Reagents/Enzymes | Phosphorus pentachloride, silylating agents | D-amino acid oxidase (DAO), GL-7-ACA acylase (GA) | Cephalosporin C acylase (CCA) |
| Typical Reaction pH | Acidic/Anhydrous | Step 1: ~7.0-7.5, Step 2: ~7.5-8.5 | ~8.0-10.0 |
| Typical Reaction Temperature | Very low temperatures (e.g., -50°C) | 20-25°C | Room Temperature |
| Reported Molar Yield | ~50% | >80% | High conversion rates reported (>98%) |
| Byproducts | Significant chemical waste | Hydrogen peroxide, glutaric acid | α-aminoadipic acid |
| Environmental Impact | High | Low | Low |
Experimental Protocols
Protocol 1: Two-Step Enzymatic Conversion of this compound to 7-ACA
Objective: To produce 7-ACA from this compound using immobilized D-amino acid oxidase and GL-7-ACA acylase.
Materials:
-
This compound
-
Immobilized D-amino acid oxidase (DAO) from Trigonopsis variabilis
-
Immobilized GL-7-ACA acylase (GA) from recombinant Escherichia coli
-
Phosphate buffer (pH 7.0 and pH 8.0)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Reaction vessel with temperature and pH control
Procedure:
Step 1: Solubilization of this compound
-
Prepare a suspension of this compound in deionized water.
-
Adjust the pH of the suspension to approximately 2.0 with HCl to dissolve the zinc salt.
-
Once dissolved, immediately adjust the pH to 7.0 with NaOH for the first enzymatic reaction.
Step 2: Conversion of Cephalosporin C to GL-7-ACA
-
Transfer the Cephalosporin C solution to a reaction vessel maintained at 20-25°C.
-
Add immobilized D-amino acid oxidase to the solution.
-
Maintain the pH at 7.0-7.5 during the reaction.
-
Monitor the reaction progress by HPLC until the conversion of Cephalosporin C to GL-7-ACA is complete (typically 1-2 hours).
-
Separate the immobilized DAO from the reaction mixture by filtration for reuse.
Step 3: Conversion of GL-7-ACA to 7-ACA
-
Adjust the pH of the GL-7-ACA solution to 8.0 with NaOH.
-
Add immobilized GL-7-ACA acylase to the solution.
-
Maintain the temperature at 20-25°C and the pH at 7.5-8.5.
-
Monitor the formation of 7-ACA by HPLC.
-
After the reaction is complete, separate the immobilized GA by filtration.
Step 4: Isolation and Purification of 7-ACA
-
Cool the reaction mixture.
-
Adjust the pH of the solution to the isoelectric point of 7-ACA (approximately 3.5) with HCl to precipitate the product.
-
Collect the crystalline 7-ACA by filtration.
-
Wash the crystals with cold water and a suitable organic solvent (e.g., ethanol).
-
Dry the purified 7-ACA under vacuum.
Protocol 2: One-Step Enzymatic Conversion of this compound to 7-ACA
Objective: To directly convert this compound to 7-ACA using Cephalosporin C acylase.
Materials:
-
This compound
-
Immobilized Cephalosporin C acylase (CCA)
-
Ammonia solution or other suitable base for pH control
-
Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
-
Reaction vessel with temperature and pH control
Procedure:
Step 1: Substrate Preparation
-
Prepare a solution of Cephalosporin C by dissolving the zinc salt in deionized water with pH adjustment as described in Protocol 1, Step 1.
-
Adjust the final pH of the Cephalosporin C solution to 8.0-10.0 with an ammonia solution.
Step 2: Enzymatic Reaction
-
Transfer the substrate solution to a reaction vessel at room temperature.
-
Add immobilized Cephalosporin C acylase to the solution.
-
Maintain the pH at 8.0-10.0 throughout the reaction by the controlled addition of an ammonia solution.
-
Monitor the conversion of Cephalosporin C to 7-ACA by HPLC.
Step 3: Product Isolation
-
Once the reaction reaches completion, remove the immobilized enzyme by filtration.
-
Isolate the 7-ACA from the reaction mixture by isoelectric point precipitation as described in Protocol 1, Step 4.
Visualization of Workflows
Caption: Workflow for the two-step enzymatic synthesis of 7-ACA.
Caption: Workflow for the one-step enzymatic synthesis of 7-ACA.
Conclusion
The use of this compound as a precursor for 7-ACA synthesis is a practical approach stemming from its utility in the isolation and purification of Cephalosporin C from fermentation broths. While its limited solubility requires a specific solubilization step, the subsequent conversion to 7-ACA can be efficiently carried out using either a two-step or a one-step enzymatic process. The choice between these methods will depend on factors such as enzyme availability, cost, and desired process simplicity. The enzymatic routes offer significant environmental and safety advantages over traditional chemical methods, aligning with the principles of green chemistry in pharmaceutical manufacturing. These protocols and data provide a foundation for researchers and drug development professionals to effectively utilize this compound in the synthesis of the crucial antibiotic intermediate, 7-ACA.
Application Notes and Protocols for Spectrophotometric Determination of Cephalosporin C Zinc Salt Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalosporin C is a β-lactam antibiotic that serves as a crucial precursor in the production of a wide range of semi-synthetic cephalosporin drugs.[1] Accurate quantification of Cephalosporin C, particularly in its zinc salt form, is essential for monitoring fermentation processes, ensuring quality control during manufacturing, and in research and development settings. Spectrophotometry offers a rapid, cost-effective, and widely accessible analytical method for this purpose.[2] This document provides detailed protocols for the determination of Cephalosporin C zinc salt concentration using UV spectrophotometry.
Cephalosporins, as a class of compounds, inherently absorb ultraviolet light due to their chemical structure.[1] This property allows for direct quantitative analysis without the need for complex derivatization procedures, although such methods exist for specific applications.[2][3]
Principle of the Method
The concentration of this compound in a solution can be determined by measuring its absorbance of ultraviolet (UV) light at a specific wavelength. The absorbance is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert Law. By preparing a series of standard solutions with known concentrations and measuring their corresponding absorbances, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. Based on related cephalosporin compounds, the wavelength of maximum absorbance (λmax) is expected to be in the range of 240-280 nm.[3] For the purpose of this protocol, a λmax of 260 nm will be utilized, which is a common absorption maximum for the cephalosporin nucleus.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric determination of this compound.
| Parameter | Value | Notes |
| Wavelength of Maximum Absorbance (λmax) | ~260 nm | The exact λmax should be determined experimentally by scanning a solution of this compound from 200-400 nm. |
| Linearity Range | 5 - 50 µg/mL | This is a typical range for cephalosporins and should be validated experimentally. |
| Correlation Coefficient (r²) | > 0.995 | A value greater than 0.995 indicates a strong linear relationship between absorbance and concentration. |
| Solvent/Blank | 0.1 M Phosphate Buffer (pH 7.0) | The use of a buffer solution helps to maintain a consistent pH, which can influence the absorbance spectrum. |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Potassium phosphate monobasic (KH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Deionized water
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Preparation of Solutions
1. 0.1 M Phosphate Buffer (pH 7.0):
- Prepare a 0.1 M solution of potassium phosphate monobasic.
- Prepare a 0.1 M solution of sodium phosphate dibasic.
- Mix the two solutions in appropriate proportions to achieve a final pH of 7.0. The exact volumes should be determined using a pH meter.
2. Stock Standard Solution of this compound (100 µg/mL):
- Accurately weigh 10 mg of this compound reference standard.
- Dissolve the standard in a small amount of 0.1 M phosphate buffer (pH 7.0) in a 100 mL volumetric flask.
- Bring the flask to volume with the phosphate buffer and mix thoroughly.
3. Working Standard Solutions:
- Prepare a series of working standard solutions by diluting the stock standard solution with 0.1 M phosphate buffer (pH 7.0).
- For example, to prepare 10 mL of 5, 10, 20, 30, 40, and 50 µg/mL standards, pipette 0.5, 1.0, 2.0, 3.0, 4.0, and 5.0 mL of the stock solution into separate 10 mL volumetric flasks and bring to volume with the buffer.
Spectrophotometric Measurement
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the wavelength to 260 nm.
-
Use 0.1 M phosphate buffer (pH 7.0) as the blank to zero the instrument.
-
-
Wavelength of Maximum Absorbance (λmax) Determination (Optional but Recommended):
-
Take one of the working standard solutions (e.g., 20 µg/mL).
-
Scan the absorbance of the solution from 200 nm to 400 nm.
-
The wavelength at which the highest absorbance is recorded is the λmax. Use this wavelength for all subsequent measurements.
-
-
Calibration Curve Construction:
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Record the absorbance values.
-
Plot a graph of absorbance versus concentration (µg/mL).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
-
Sample Analysis:
-
Prepare the unknown sample by dissolving it in the 0.1 M phosphate buffer to an estimated concentration that falls within the linearity range of the calibration curve. Dilution may be necessary.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of this compound in the sample using the equation from the calibration curve: Concentration (µg/mL) = (Absorbance - y-intercept) / slope
-
If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the original concentration.
-
Visualizations
Experimental Workflow
Caption: Workflow for the spectrophotometric determination of this compound.
Logical Relationship of Key Concepts
Caption: Relationship between Beer-Lambert Law, calibration, and sample determination.
References
Troubleshooting & Optimization
Technical Support Center: Cephalosporin C Zinc Salt Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Cephalosporin C (CPC) zinc salt precipitation.
Troubleshooting Guide
This guide addresses common issues encountered during the precipitation of Cephalosporin C zinc salt, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Precipitation Yield | Suboptimal pH: The pH of the solution significantly impacts the solubility of the CPC zinc salt. | Adjust the pH of the solution to the optimal range. For acidic aqueous solutions, a pH of 6.0 or lower is often preferred[1]. One study indicates that the recovery yield is sensitive to pH changes, so careful optimization is crucial[2]. |
| Incorrect Temperature: Temperature affects both the solubility of the CPC zinc salt and the stability of the antibiotic. | Control the precipitation temperature. While a broad range of 0 to 90°C has been suggested, a more controlled range of 5 to 50°C is preferable[1]. For completing the precipitation, cooling to around 6°C overnight can be effective[3]. | |
| Inappropriate Zinc Salt Concentration: Insufficient or excessive zinc salt can lead to incomplete precipitation or the formation of soluble complexes. | Optimize the concentration of the zinc salt (e.g., zinc chloride or zinc acetate). The ideal concentration ensures the formation of the insoluble CPC-zinc complex[4]. | |
| Presence of Impurities: Impurities from the fermentation broth can interfere with the precipitation process. | Pre-treat the fermentation filtrate to remove impurities. Adding 1 to 4 volumes of acetone can precipitate many unwanted substances while keeping Cephalosporin C in solution[5]. | |
| Lack of Seeding: Spontaneous nucleation can be slow and inefficient, leading to poor yields. | Introduce seed crystals of this compound to the solution to initiate and promote crystallization[3]. | |
| Gummy or Oily Precipitate | High Concentration of Impurities: Certain impurities can co-precipitate with the CPC zinc salt, resulting in a non-crystalline, gummy product. | Improve the upstream purification steps. The use of acetone precipitation to remove impurities prior to zinc salt addition is highly recommended[5]. |
| Rapid Precipitation: Adding the zinc salt solution too quickly can lead to the formation of an amorphous precipitate instead of well-defined crystals. | Add the zinc salt solution slowly and with constant, gentle agitation to allow for controlled crystal growth. | |
| Poor Filterability of Precipitate | Small Crystal Size or Amorphous Precipitate: Fine or non-crystalline particles can clog filters, making separation difficult. | Promote the growth of larger crystals by controlling the rate of precipitation and temperature. Seeding can also help in forming more uniform and larger crystals[3][6]. The addition of methanol (1 to 5 volumes) to the slurry has been shown to improve filterability without dissolving the CPC crystals[5]. |
| Low Purity of the Final Product | Co-precipitation of Impurities: Soluble impurities from the fermentation broth may be entrapped in the crystal lattice or adsorb to the crystal surface. | Enhance the purity of the initial CPC solution through methods like ion-exchange chromatography or pre-precipitation of impurities with acetone[5]. Washing the final precipitate with a suitable solvent, such as acetone, can also help remove surface impurities[3]. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for precipitating Cephalosporin C with zinc salts?
A1: The optimal pH for this compound precipitation is crucial for maximizing yield. For precipitation from an acidic aqueous solution, a pH of approximately 6.0 or lower is recommended[1]. It is advisable to perform small-scale experiments to determine the precise optimal pH for your specific conditions, as the recovery yield is highly sensitive to pH variations[2].
Q2: How does temperature influence the precipitation yield?
A2: Temperature plays a significant role in the solubility of the this compound. While a broad temperature range of 0 to 90°C for crystallization has been reported, a more controlled and preferable range is between 5 and 50°C[1]. To ensure complete precipitation, it is often beneficial to hold the solution at a lower temperature, for instance, 6°C, overnight after the initial precipitation[3].
Q3: What is the purpose of adding acetone before zinc salt precipitation?
A3: Adding acetone to the crude Cephalosporin C fermentation filtrate is a purification step. The addition of 1 to 4 volumes of acetone causes many impurities to precipitate, while the Cephalosporin C remains in the solution. This pre-treatment step results in a purer starting material for the subsequent zinc salt precipitation, leading to a higher quality final product[5].
Q4: Why is seeding with crystals recommended during precipitation?
A4: Seeding, which is the introduction of a small amount of pre-existing this compound crystals, is recommended to initiate and control the crystallization process[3][6]. This technique helps to overcome the energy barrier for nucleation, leading to a more consistent and complete precipitation, and can also influence the final crystal size and morphology.
Q5: How can I improve the filterability of the precipitated this compound?
A5: Poor filterability is often due to the formation of very fine or amorphous particles. To improve this, you can try to promote the growth of larger crystals by slowing down the addition of the zinc salt solution and controlling the temperature. Another effective method is to add 1 to 5 volumes of methanol to the crystalline slurry. Methanol can improve the filterability of the product without dissolving the desired this compound crystals[5].
Experimental Protocols
Protocol 1: Purification of Cephalosporin C from Fermentation Broth using Acetone Precipitation
This protocol describes the pre-purification of Cephalosporin C from a crude fermentation broth by precipitating impurities with acetone.
Materials:
-
Crude Cephalosporin C fermentation broth
-
Acetone (reagent grade)
-
Filtration apparatus
-
Stirring vessel
Procedure:
-
Filter the crude fermentation broth to remove mycelia and other insoluble materials.
-
Transfer the clarified filtrate to a stirring vessel.
-
While stirring, slowly add 2 to 3 volumes of acetone to the filtrate.
-
Allow the mixture to settle for approximately 30 minutes. A precipitate containing impurities will form.
-
Filter the mixture to remove the precipitated impurities.
-
The resulting purified filtrate, containing the Cephalosporin C, is now ready for zinc salt precipitation.
Protocol 2: Precipitation of Cephalosporin C as its Zinc Salt
This protocol details the precipitation of Cephalosporin C as its zinc salt from a purified solution, incorporating seeding to enhance crystallization.
Materials:
-
Purified Cephalosporin C solution (from Protocol 1 or other purification methods)
-
Methanolic zinc acetate solution (e.g., 10% w/v)
-
Crystalline Cephalosporin C-zinc salt (for seeding)
-
Methanol
-
Acetone
-
Centrifuge
-
Vacuum dryer
Procedure:
-
Transfer the purified Cephalosporin C solution to a suitable vessel.
-
While stirring gently, slowly add a 10% methanolic zinc acetate solution.
-
After the initial formation of a precipitate, inoculate the mixture with a few milligrams of crystalline Cephalosporin C-zinc salt to promote complete precipitation[3].
-
Continue stirring for a short period, and then allow the mixture to stand overnight at 6°C to ensure maximum precipitation[3].
-
Collect the precipitate by centrifugation.
-
Wash the collected precipitate with acetone to remove residual impurities.
-
Dry the final product under vacuum.
Data Presentation
Table 1: Effect of pH on Cephalosporin C Recovery Yield
| pH | Recovery Yield (%) |
| 4.0 | ~55 |
| 5.0 | ~65 |
| 6.0 | ~75 |
| 7.0 | ~85 |
| 8.0 | ~70 |
| Data is illustrative and based on trends suggested in the literature. Actual yields may vary.[2] |
Table 2: Influence of Temperature on this compound Crystallization
| Temperature Range (°C) | Observation | Reference |
| 0 - 90 | General range for crystallization | [1] |
| 5 - 50 | Preferred range for crystallization | [1] |
| 6 | Optimal for completing precipitation overnight | [3] |
Visualizations
Caption: Experimental workflow for CPC zinc salt precipitation.
Caption: Troubleshooting logic for low CPC zinc salt yield.
References
- 1. JP3755908B2 - Crystallization of cephalosporin compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0001797A1 - Process for the isolation of cephalosporin C, its salts and its derivatives, from culture media and solutions - Google Patents [patents.google.com]
- 4. ZnCl2 Precipitation-Assisted Sample Preparation for Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3467654A - Process for the recovery and purification of cephalosporin c - Google Patents [patents.google.com]
- 6. openaccesspub.org [openaccesspub.org]
Technical Support Center: Troubleshooting Low Purity of Cephalosporin C Zinc Salt
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low purity issues during the purification of Cephalosporin C (CPC) zinc salt. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common causes of low purity in the final Cephalosporin C zinc salt product?
Low purity of this compound can stem from several factors throughout the purification process. The most common culprits include:
-
Inadequate Removal of Fermentation Broth Impurities: Residual proteins, peptides, and other components from the fermentation broth can co-precipitate with the CPC zinc salt.
-
Degradation of Cephalosporin C: CPC is susceptible to degradation, particularly under suboptimal pH and temperature conditions, leading to the formation of various impurities.
-
Suboptimal Crystallization/Precipitation Conditions: The formation of the zinc salt is a critical step. Improper control of pH, temperature, solvent composition, and the rate of zinc salt addition can lead to the inclusion of impurities in the crystal lattice.
-
Presence of Residual Solvents: Organic solvents used during extraction and purification may not be completely removed and can be present in the final product.
-
Formation of Polymeric Impurities: Under certain conditions, Cephalosporin C molecules can polymerize, leading to high molecular weight impurities that are difficult to remove.
Q2: My this compound has a yellowish tint and lower than expected potency. What could be the issue?
A yellowish discoloration and low potency are often indicative of degradation products. The β-lactam ring in Cephalosporin C is prone to hydrolysis, especially outside the optimal pH range.
Troubleshooting Steps:
-
Verify pH Control: Ensure that the pH of your CPC solution is maintained within the optimal range of 6.4 to 7.8 throughout the purification and crystallization steps.[1][2] Cephalosporin C is unstable in acidic conditions below pH 2 and alkaline conditions above pH 8.[3]
-
Temperature Management: Avoid high temperatures during processing. Degradation rates increase with temperature.[4] For concentration steps, it is advisable to maintain the temperature at or below 30°C.
-
Analyze for Degradation Products: Utilize High-Performance Liquid Chromatography (HPLC) to identify and quantify known degradation products.
Q3: I am observing a high level of residual solvents in my final product. How can I mitigate this?
Residual solvents are a common impurity in pharmaceutical manufacturing. Their presence can affect the safety and efficacy of the final product.
Troubleshooting Steps:
-
Optimize Drying Process: Ensure that the drying parameters (temperature, vacuum, time) are optimized to effectively remove the specific solvents used.
-
Solvent Selection: If possible, consider using solvents with lower boiling points or those that are more easily removed during drying.
-
Washing Steps: Incorporate an appropriate solvent wash step after crystallization to help remove residual process solvents. Methanol can be used to wash the crystalline slurry and improve filterability without dissolving the CPC.
-
Quantify Residual Solvents: Employ Static Headspace Gas Chromatography (HS-GC) to accurately quantify the levels of residual solvents and ensure they are within acceptable limits.
Data Presentation
Table 1: Impact of Key Parameters on Cephalosporin C Stability and Purity
| Parameter | Optimal Range/Condition | Consequence of Deviation | Common Impurities Formed |
| pH | 6.4 - 7.8 | Increased degradation outside this range.[1][2] | Hydrolysis products (open β-lactam ring), diketopiperazines (at alkaline pH).[3] |
| Temperature | ≤ 30°C during concentration | Accelerated degradation at higher temperatures.[4] | Similar to pH-mediated degradation products. |
| Solvents | Acetonitrile, Methanol (for chromatography/washing) | Incomplete removal leads to residual solvent impurities. | Process-specific solvents (e.g., acetone, ethyl acetate). |
| Zinc Salt Addition | Slow, controlled addition | Rapid precipitation can trap impurities within the crystals. | Co-precipitated process impurities. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of this compound
This protocol provides a general method for the analysis of CPC purity. It may need to be optimized for specific impurity profiles.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.04 M potassium dihydrogen orthophosphate) and an organic modifier (e.g., acetonitrile). A common mobile phase is a mixture of acetonitrile and phosphate buffer at pH 6.0.[5]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV at 254 nm or 265 nm.
-
Column Temperature: Ambient or controlled (e.g., 30°C).[6]
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable diluent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm filter before injection.
-
Standard Preparation: Prepare a standard solution of high-purity Cephalosporin C in the same diluent and at a similar concentration to the sample.
-
Quantification: Calculate the purity by comparing the peak area of the main CPC peak in the sample to that of the standard, and by determining the area percentage of all impurity peaks.
Protocol 2: Static Headspace Gas Chromatography (HS-GC) for Residual Solvent Analysis
This protocol outlines a general method for the determination of residual solvents.
-
GC System: Gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.
-
Column: Capillary column such as 6% cyanopropyl-phenyl-94% dimethyl polysiloxane (30 m x 0.32 mm i.d. x 1.8 µm film thickness).[7]
-
Carrier Gas: Helium.[7]
-
Oven Temperature Program: A programmed temperature gradient is typically used to separate solvents with a wide range of boiling points (e.g., initial temperature of 40°C held for a few minutes, then ramped to a final temperature of around 155°C).[7]
-
Headspace Parameters:
-
Sample Preparation: Accurately weigh about 100 mg of the this compound into a headspace vial. Add the diluent, seal the vial, and place it in the headspace autosampler.[8]
-
Standard Preparation: Prepare a standard solution containing known concentrations of the potential residual solvents in the same diluent.
-
Quantification: Identify and quantify the residual solvents in the sample by comparing their peak areas to those of the standards.
Visualization
Caption: Troubleshooting workflow for low purity of this compound.
Caption: General purification process for this compound.
References
- 1. Influence of pH regulation and nutrient content on cephalosporin C production in solid-state fermentation by Acremonium chrysogenum C10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. Static headspace gas chromatographic method for the determination of residual solvents in cephalosporins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
"degradation pathways of Cephalosporin C zinc salt under different pH conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cephalosporin C zinc salt. The information provided is designed to address common challenges encountered during experimental work related to its degradation under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound is predominantly influenced by the pH of the solution. Generally, Cephalosporin C is unstable in acidic conditions (pH < 2) and alkaline conditions (pH > 9).[1] The optimal pH range for the stability of Cephalosporin C during its production is between 6.4 and 7.8.[1] Temperature is another critical factor, with higher temperatures generally accelerating degradation.
Q2: What are the expected degradation pathways for Cephalosporin C at different pH values?
A2: The core degradation pathway for cephalosporins, including Cephalosporin C, involves the opening of the β-lactam ring.[2][3][4] Under acidic conditions, this is often the primary degradation route.[5] In alkaline conditions, degradation can also be initiated by the opening of the β-lactam ring.[5] Other potential degradation mechanisms include the hydrolysis of the acetyl group at the C-3 position and modifications to the D-α-aminoadipyl side chain.[2][3][4]
Q3: How does the zinc salt form of Cephalosporin C affect its degradation compared to the sodium or free acid form?
A3: While specific kinetic data for the degradation of this compound is limited in publicly available literature, the presence of divalent metal ions like zinc can potentially influence the degradation rate and pathways. It is hypothesized that the zinc ion may coordinate with the carboxyl group and the β-lactam ring, potentially altering the electron density and susceptibility to nucleophilic attack. Researchers should be aware that the degradation profile might differ from that of the more commonly studied sodium salt.
Q4: What analytical techniques are most suitable for monitoring the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for separating and quantifying Cephalosporin C and its degradation products.[6][7] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for the identification and structural elucidation of the degradation products.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for the detailed structural analysis of isolated degradation products.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound observed even under seemingly neutral pH conditions.
| Possible Cause | Troubleshooting Step |
| Inaccurate pH measurement: | Calibrate your pH meter immediately before use with fresh, certified buffer standards. Ensure the probe is clean and properly hydrated. |
| Presence of catalytic species: | Certain buffer components, such as phosphate, can catalyze the degradation of cephalosporins.[10] Consider using alternative buffer systems like MOPS or HEPES. Also, be mindful of any metal ions in your reagents that could accelerate degradation. |
| Localized pH changes: | If dissolving a solid form of the zinc salt, localized areas of high or low pH can occur before the solution is fully buffered, leading to initial rapid degradation. Ensure vigorous and immediate stirring upon addition to the buffer. |
Issue 2: Poor peak shape or resolution in HPLC analysis of degradation samples.
| Possible Cause | Troubleshooting Step |
| Interaction with metal components of the HPLC system: | The zinc ions or the cephalosporin itself might interact with the stainless steel components of the HPLC. Consider using a biocompatible or PEEK-lined HPLC system. |
| Inappropriate mobile phase pH: | The pH of the mobile phase can significantly affect the ionization state of Cephalosporin C and its degradation products, impacting their retention and peak shape. Optimize the mobile phase pH to ensure good separation and peak symmetry. |
| Column degradation: | Operating at extreme pH values can damage the stationary phase of the HPLC column. Ensure the chosen column is suitable for the pH range of your mobile phase. |
Issue 3: Difficulty in identifying unknown peaks in the chromatogram of a degraded sample.
| Possible Cause | Troubleshooting Step |
| Co-elution of multiple degradation products: | Optimize the HPLC gradient, mobile phase composition, or try a different column chemistry to improve the separation of the unknown peaks. |
| Lack of characteristic UV chromophore: | Some degradation products, particularly those resulting from extensive fragmentation, may not have a strong UV absorbance at the monitored wavelength. Try analyzing the sample at multiple wavelengths or use a more universal detector like a mass spectrometer. |
| Complex fragmentation in MS: | If using LC-MS, the fragmentation pattern might be complex. Isolate the unknown peak using preparative HPLC and then perform detailed structural analysis using high-resolution mass spectrometry and NMR. |
Quantitative Data Summary
The following table summarizes the general stability of Cephalosporin C based on available literature. Note that specific degradation rates for the zinc salt may vary.
| pH Range | General Stability of Cephalosporin C | Reference |
| < 2 | Unstable | [1] |
| 2 - 6 | Relatively stable, with degradation rate increasing as pH decreases. | [5] |
| 6 - 8 | Optimal stability range. | [1] |
| > 9 | Unstable | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., purified water or a weak buffer) to a known concentration.
-
Acidic Degradation: To an aliquot of the stock solution, add an appropriate amount of hydrochloric acid (e.g., to a final concentration of 0.1 M HCl). Incubate at a controlled temperature (e.g., 40°C) for a specified time. Neutralize the solution with sodium hydroxide before analysis.
-
Alkaline Degradation: To an aliquot of the stock solution, add an appropriate amount of sodium hydroxide (e.g., to a final concentration of 0.1 M NaOH). Incubate at a controlled temperature for a specified time. Neutralize the solution with hydrochloric acid before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at a controlled temperature for a specified time.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a specified time.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a controlled light source (e.g., UV lamp) for a specified duration.
-
Analysis: Analyze all samples, along with an undegraded control, by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate Cephalosporin C from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: A buffer solution, such as 20 mM ammonium acetate, with the pH adjusted to a suitable value (e.g., pH 5.0).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic degradation products. An example gradient could be:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% B
-
25-30 min: 40% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This method will likely require optimization for the specific separation of degradation products from this compound.
Visualizations
Caption: General degradation pathways of Cephalosporin C under different pH conditions.
Caption: Experimental workflow for studying this compound degradation.
Caption: Troubleshooting flowchart for Cephalosporin C degradation studies.
References
- 1. Degradation kinetics of a new cephalosporin derivative in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NMR STUDIES OF PENICILLINS AND CEPHALOSPORINS. IV. [jstage.jst.go.jp]
- 4. Degradation of antibiotic Cephalosporin C in different water matrices by ionizing radiation: Degradation kinetics, pathways, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies [ouci.dntb.gov.ua]
"common impurities in Cephalosporin C zinc salt and their removal"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cephalosporin C zinc salt. The information provided is intended to help identify and resolve common issues related to impurities and their removal during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most frequently encountered impurities in this compound are primarily process-related and degradation products. The most notable impurity is Desacetylcephalosporin C (DCPC) , which is formed through the nonenzymatic hydrolysis of Cephalosporin C.[1][2] Other potential impurities include other cephalosporin-related compounds, isomers, and potential polymerized forms that can arise during fermentation and purification processes.[3][4][5]
Q2: How can I remove Desacetylcephalosporin C (DCPC) from my this compound sample?
A2: Several methods can be employed to separate DCPC from Cephalosporin C. One effective technique is adsorption chromatography using adsorbents like powdered or granular activated carbon.[2] By eluting the carbon with a solvent system such as ethanol-water or isopropanol-water, it is possible to obtain a DCPC solution of high purity, effectively separating it from the desired Cephalosporin C.[2] Ion-exchange chromatography is another powerful technique for this separation.[2]
Q3: My this compound solution appears colored. What causes this and how can I decolorize it?
A3: The presence of color in your this compound solution is likely due to pigments and other chromophoric impurities from the fermentation broth. A common and effective method for decolorization is to pass the solution through a column containing charcoal or to use specialized decolorizing resins as part of the purification process.[6][7]
Q4: After precipitation of this compound, I am observing a low yield. What are the potential reasons for this?
A4: Low yield during the precipitation of Cephalosporin C as its zinc salt can be attributed to several factors. The pH of the solution is a critical parameter; for optimal precipitation, the pH must be carefully controlled.[8] The concentration of both the Cephalosporin C and the zinc salt (e.g., zinc acetate) solution is also crucial for efficient precipitation.[9] Additionally, the presence of certain impurities can interfere with the crystallization process. A pre-precipitation step using a solvent like acetone to remove some of these interfering impurities might improve the yield of the final product.[6]
Q5: Can I use ion-exchange chromatography for the purification of this compound?
A5: Yes, ion-exchange chromatography is a widely used and effective method for the purification of Cephalosporin C.[6][9] The process typically involves adsorbing the Cephalosporin C from the crude solution onto an anion-exchange resin.[2][6] After washing the resin to remove impurities, the purified Cephalosporin C can be eluted using a suitable buffer solution, such as a sodium acetate buffer at a specific pH.[2][6] This method can effectively separate Cephalosporin C from related impurities.
Troubleshooting Guides
Issue: High Levels of Desacetylcephalosporin C (DCPC) Detected
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-enzymatic hydrolysis of Cephalosporin C during processing or storage.[1] | Implement purification via adsorption chromatography using activated carbon.[2] | Significant reduction in the DCPC content in the final product. |
| Inefficient separation during initial purification steps. | Employ ion-exchange chromatography with a suitable anion-exchange resin and an appropriate elution buffer.[2] | Improved separation of Cephalosporin C from DCPC. |
Issue: Presence of Unknown Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of Cephalosporin C into various byproducts. | Review and optimize storage and handling conditions (e.g., pH, temperature) to minimize degradation. Aqueous solutions of Cephalosporin C are unstable at pH below 2 and above 9.[8] | Reduction in the formation of new, unknown impurities. |
| Presence of isomeric impurities .[5] | Utilize high-resolution analytical techniques such as LC-MS to identify the structure of the unknown peaks.[5] | Characterization of the impurities, which can inform adjustments to the synthetic or purification process. |
| Polymerization of Cephalosporin C.[4] | Employ size-exclusion chromatography (SEC) to separate and identify high-molecular-weight impurities.[4] | Removal of polymeric impurities and improved purity of the final product. |
Experimental Protocols
Protocol 1: Removal of Impurities by Acetone Precipitation
This protocol is designed to remove a portion of impurities from a crude Cephalosporin C solution prior to further purification steps.[6]
-
Preparation: Start with a filtered fermentation broth or a crude solution of Cephalosporin C.
-
Precipitation: While stirring, add 1 to 4 volumes of acetone to the initial broth filtrate.
-
Settling: Allow the mixture to settle for approximately 30 minutes. This will cause a gummy, low-potency precipitate containing impurities to form.
-
Filtration: Filter the mixture to remove the precipitated impurities.
-
Further Processing: The resulting purified filtrate, which contains the Cephalosporin C, can then be taken for further purification steps like ion-exchange chromatography.
Protocol 2: Purification of Cephalosporin C using Ion-Exchange Chromatography
This protocol describes a general procedure for purifying Cephalosporin C using an anion-exchange resin.[2][6]
-
Resin Selection and Preparation: Select a suitable anion-exchange resin (e.g., Amberlite IRA-68 in acetate or formate form). Prepare the resin according to the manufacturer's instructions.
-
Adsorption: Pass the pre-treated Cephalosporin C solution (e.g., the filtrate from acetone precipitation) through a column packed with the prepared anion-exchange resin.
-
Washing: Wash the column with a suitable buffer to remove any unbound impurities.
-
Elution: Elute the adsorbed Cephalosporin C from the resin using a buffer with an appropriate pH and ionic strength. For example, a sodium acetate buffer with a pH of 3.5 to 4.0 can be used.[6]
-
Recovery: Collect the eluate containing the purified Cephalosporin C. The product can then be concentrated and crystallized.
Visualizations
Caption: Workflow for impurity removal using acetone precipitation.
References
- 1. Formation of Desacetylcephalosporin C in Cephalosporin C Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Study on Isomeric Impurities in Cefotiam Hydrochloride [frontiersin.org]
- 6. US3467654A - Process for the recovery and purification of cephalosporin c - Google Patents [patents.google.com]
- 7. Extraction of Cephalosporin C - Sunresin [seplite.com]
- 8. This compound | 59143-60-1 | Benchchem [benchchem.com]
- 9. EP0001797A1 - Process for the isolation of cephalosporin C, its salts and its derivatives, from culture media and solutions - Google Patents [patents.google.com]
"challenges in scaling up Cephalosporin C zinc salt production"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in scaling up the production of Cephalosporin C (CPC) zinc salt.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the fermentation, purification, and crystallization stages of Cephalosporin C zinc salt production.
Issue 1: Low Cephalosporin C Titer During Fermentation
Question: We are experiencing significantly lower than expected yields of Cephalosporin C in our pilot-scale fermenter compared to shake flask experiments. What are the common causes and how can we troubleshoot this?
Answer:
Low CPC yield during scale-up is a common challenge often related to suboptimal environmental parameters and nutrient limitations. Here are the primary factors to investigate:
Potential Causes & Solutions:
-
Inadequate Aeration: CPC biosynthesis by Acremonium chrysogenum is a highly aerobic process, and oxygen limitation is a critical issue.[1] Insufficient dissolved oxygen (DO) can retard growth and reduce productivity.[1]
-
Improper Agitation Speed: Agitation is correlated with oxygen transfer efficiency.[2] However, excessive agitation can cause high shear stress, which damages the filamentous morphology of the mold and negatively impacts the yield.[1]
-
Solution: Optimize the agitation rate. In a scale-up study, increasing agitation from 300 rpm to 400 rpm led to a significant increase in CPC production (from 235.31 µg/mL to 399.52 µg/mL).[2] The optimal rate will depend on your specific fermenter geometry and scale.
-
-
Incorrect Inoculum Size: The initial density of the culture can impact the entire fermentation run.
-
Solution: An inoculum size of 1% v/v has been identified as optimal for maximizing CPC production in a 14 L fermenter, leading to higher yields compared to larger inoculum sizes like 2.5% or 5% v/v.[2]
-
-
Suboptimal pH: The pH of the fermentation broth affects both fungal growth and enzyme activity related to CPC synthesis.
-
Nutrient and Media Issues:
-
Carbon Source Repression: High concentrations of readily available sugars like glucose can repress the expression of genes involved in CPC synthesis.[4]
-
Solution: Employ a fed-batch strategy with slow, continuous feeding of your carbon source (e.g., sucrose or glucose) to maintain a low concentration in the broth. This avoids catabolite repression.
-
-
Methionine Concentration: Methionine acts as a sulfur donor and can stimulate fungal differentiation, increasing antibiotic yield.[3]
-
Solution: Optimize the methionine concentration in your medium. A concentration of around 4.0 g/L has been shown to increase CPC concentration.[3]
-
-
Carbon/Nitrogen (C/N) Ratio: An improper C/N ratio can inhibit the synthesis of enzymes required for CPC formation.[4]
-
Solution: Adjust the C/N ratio of your medium to be within the optimal range of 5.33 to 8.0.[4]
-
-
Data Presentation: Fermentation Parameter Optimization
The following table summarizes the results of a study on scaling up CPC production in a 14 L fermenter, demonstrating the impact of various parameters on final yield.[2]
| Parameter | Condition 1 | Yield (µg/mL) | Condition 2 | Yield (µg/mL) | Optimal Condition | Max Yield (µg/mL) |
| Inoculum Size | 2.5% v/v | 138.6 | 5% v/v | 197.25 | 1% v/v | 399.52 |
| Aeration Rate | 2 vvm | 165.35 | 0.5 vvm (unopt.) | 116.0 | 1 vvm | 197.25 |
| Agitation Rate | 300 rpm | 235.31 | - | - | 400 rpm | 399.52 |
| pH Control | Uncontrolled | 116.0 | - | - | Controlled at 4.0 | 399.52 |
Issue 2: Difficulty in Precipitating and Isolating CPC Zinc Salt
Question: We are struggling with the downstream processing of our fermentation broth. The precipitation of Cephalosporin C as a zinc salt is inefficient, and the resulting product is difficult to filter. How can we improve this step?
Answer:
The formation of CPC zinc salt is a crucial purification step. Challenges typically arise from the presence of impurities in the broth and the physical nature of the precipitate.
Potential Causes & Solutions:
-
Poor Precipitation Efficiency: Incomplete precipitation can be caused by incorrect solvent ratios or pH. Zinc salts of CPC have limited solubility under specific conditions.
-
Solution: Use a methanolic solution of zinc acetate. A common method involves adding a 10% methanolic zinc acetate solution to the clarified fermentation supernatant (which may be concentrated).[5] The methanol acts as an anti-solvent, reducing the solubility of the CPC zinc salt and promoting precipitation.
-
-
Formation of a Viscous, Unfilterable Slurry: The initial precipitate can be a thick, syrupy mass that clogs filters.[4]
-
Solution 1: Inoculation (Seeding): To encourage the formation of a more crystalline and less amorphous precipitate, inoculate the mixture with a few milligrams of previously prepared crystalline CPC-zinc salt.[5] This provides nucleation sites for crystal growth.
-
Solution 2: Solvent Addition: After precipitation, add 1 to 5 volumes of methanol to the slurry.[4] Methanol is miscible with the aqueous phase but does not dissolve the CPC zinc salt, effectively reducing the viscosity and density of the slurry to improve its filterability.[4]
-
Solution 3: Temperature Control: Carry out the precipitation at a reduced temperature (e.g., 4-6 °C) and allow it to stand overnight.[5] This slower process can lead to the formation of larger, more easily filterable crystals.
-
-
Co-precipitation of Impurities: Impurities from the fermentation broth can be trapped in the precipitate, reducing final purity.
-
Solution: Ensure the fermentation broth is properly clarified (e.g., through filtration or centrifugation) to remove mycelia and other insoluble materials before initiating the precipitation step.[4] Pre-treatment of the broth with adsorption resins can also be used to remove colored and other soluble impurities.[6]
-
Frequently Asked Questions (FAQs)
Q1: Why is the zinc salt of Cephalosporin C often preferred for initial isolation?
A1: The zinc salt of Cephalosporin C is often used as an intermediate in purification because it can be selectively precipitated from the complex fermentation broth.[5] Divalent metal ions like zinc form sparingly soluble salts with CPC, allowing for its separation from more soluble impurities.[5] Furthermore, the zinc salt of CPC has been shown to be significantly more potent as an inhibitor of certain enzymes like SAMHD1 compared to its sodium salt form, indicating that the zinc ion can be crucial for specific biological activities.[7]
Q2: What are the optimal storage conditions for Cephalosporin C solutions to minimize degradation?
A2: Cephalosporins are susceptible to degradation, primarily through hydrolysis of the β-lactam ring. Stability is highly dependent on pH and temperature.
-
pH: Maximum stability for cephalosporins is generally observed in the pH range of 4 to 6.[8] Stability decreases significantly in neutral to alkaline conditions (pH > 7).[9][10] For example, at 25°C, a cefaclor solution at pH 4.5 retained 69% of its activity after 72 hours, while a solution at pH 7.0 retained only 5%.[9]
-
Temperature: Lower temperatures significantly improve stability. Cefaclor solutions stored at 4°C retained over 90% of their activity for 72 hours at pH 4.5, whereas at 37°C, they retained less than 20%.[9] For long-term storage of stock solutions, -80°C is recommended.[7]
Q3: What causes the accumulation of precursor molecules like Penicillin N or DAC (Deacetylcephalosporin C) instead of the final CPC product?
A3: The accumulation of precursors indicates a bottleneck in the CPC biosynthetic pathway.
-
Penicillin N Accumulation: This is often caused by a rate-limiting step at the "expandase" enzyme (deacetoxycephalosporin C synthetase), which converts Penicillin N into the first cephalosporin intermediate. This enzyme is known to be subject to catabolite repression by glucose.[11]
-
DAC Accumulation: Deacetylcephalosporin C (DAC) is the immediate precursor to CPC. Its accumulation points to insufficient activity of the final enzyme in the pathway, DAC acetyltransferase, which is encoded by the cefG gene.[12] In some high-yielding strains, the expression of cefG can be a limiting factor. The CPC/DAC ratio is often used as a quality control parameter in industrial fermentation.[12]
Q4: Can the morphology of Acremonium chrysogenum in the fermenter affect CPC production?
A4: Yes, the morphology of the fungus is critical. The yeast-like form, characterized by swollen hyphal fragments, is associated with a higher tendency to produce Cephalosporin C in greater concentrations.[3] Conversely, conditions that lead to excessive filamentous growth or the formation of metabolically inactive arthrospores can result in lower yields.[3] High shear stress from over-agitation is a primary cause of detrimental morphological changes.[1]
Experimental Protocols
Protocol 1: Precipitation and Isolation of this compound
This protocol is based on methods for precipitating CPC from a clarified fermentation supernatant.[5]
Materials:
-
Clarified Cephalosporin C fermentation supernatant
-
Methanol
-
Zinc Acetate Dihydrate
-
Crystalline Cephalosporin C-zinc salt (for seeding)
-
Acetone
-
Centrifuge and appropriate tubes/rotors
-
Vacuum drying oven
Procedure:
-
Preparation of Reagent: Prepare a 10% (w/v) solution of zinc acetate dihydrate in methanol.
-
Precipitation:
-
Take the clarified fermentation supernatant containing CPC. If the concentration is low, consider concentrating it first under reduced pressure.
-
While stirring, slowly add the 10% methanolic zinc acetate solution to the supernatant. A typical ratio might be 300 ml of zinc acetate solution per 1 liter of supernatant, but this should be optimized.[5]
-
A light precipitate should begin to form.
-
-
Crystallization/Seeding:
-
To promote the formation of a complete and crystalline precipitate, add a small amount (a few milligrams) of crystalline CPC-zinc salt as seed crystals.[5]
-
Continue stirring for a short period, then transfer the mixture to a cold room or refrigerator at 4-6°C.
-
Allow the precipitate to fully form by leaving it to stand overnight at this temperature.[5]
-
-
Isolation:
-
Collect the precipitate by centrifugation.
-
Carefully decant and discard the supernatant.
-
-
Washing and Drying:
-
Wash the collected precipitate with cold acetone to remove residual water and soluble impurities.[5]
-
Centrifuge again, discard the acetone wash.
-
Dry the final powder in a vacuum oven at a low temperature (e.g., ≤ 30°C) to yield the CPC zinc salt.
-
Protocol 2: HPLC Analysis of Cephalosporin C Concentration
This protocol provides a general Reverse-Phase HPLC (RP-HPLC) method for the quantification of Cephalosporin C in fermentation broth samples. Parameters may require optimization for specific equipment.
Materials & Equipment:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[13][14]
-
Ammonium acetate or Potassium Dihydrogen Orthophosphate (for buffer)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Acid/base for pH adjustment (e.g., Acetic acid, Potassium hydroxide)
-
Syringe filters (0.22 or 0.45 µm)
-
Cephalosporin C analytical standard
Procedure:
-
Mobile Phase Preparation:
-
Prepare an aqueous buffer. A common choice is 0.1 M ammonium acetate, with the pH adjusted to 5.6 using acetic acid.[14] Alternatively, 10 mM Potassium Dihydrogen Orthophosphate adjusted to pH 5.0 can be used.[13]
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing the aqueous buffer with an organic solvent like acetonitrile or methanol. A typical starting ratio is 95:5 (v/v) buffer to acetonitrile.[14]
-
Degas the final mobile phase by sonication or vacuum.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of the Cephalosporin C standard (e.g., 1000 µg/mL) in ultrapure water.[14]
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of standards across the expected concentration range of your samples (e.g., 1, 5, 10, 20, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Withdraw a sample from the fermenter.
-
Centrifuge the sample to pellet cells and other solids.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the range of your standard curve.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Quantify the concentration of Cephalosporin C in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Logical relationship between production challenges and their root causes.
Caption: Experimental workflow for optimizing fermentation scale-up conditions.
Caption: Simplified biosynthetic pathway of Cephalosporin C.
References
- 1. researchgate.net [researchgate.net]
- 2. Scaling up production of cephalosporin C by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. EP0001797A1 - Process for the isolation of cephalosporin C, its salts and its derivatives, from culture media and solutions - Google Patents [patents.google.com]
- 6. diaion.com [diaion.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability and blood level determinations of cefaclor, a new oral cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Study on genetic engineering of Acremonium chrysogenum, the cephalosporin C producer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sysrevpharm.org [sysrevpharm.org]
- 15. files.core.ac.uk [files.core.ac.uk]
"impact of temperature on the stability of Cephalosporin C zinc salt solutions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cephalosporin C zinc salt solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy or has formed a precipitate. What is the cause and how can I resolve this?
A1: Precipitation in this compound solutions is a common issue and can be attributed to several factors, primarily related to pH and concentration.
-
Potential Causes:
-
pH Shift: Cephalosporin C and its zinc salt have pH-dependent solubility. Aqueous solutions of Cephalosporin C are known to be unstable at pH values below 2 and above 9.[1] The addition of buffers or other reagents can shift the pH into a range where the zinc salt is less soluble.
-
High Concentration: Preparing solutions that are too concentrated can exceed the solubility limit of the zinc salt, leading to precipitation.
-
Formation of Zinc Hydroxide: If the pH of the solution becomes too high (alkaline), zinc hydroxide, which is poorly soluble, may precipitate.
-
"Aging" of Stock Solutions: Over time, the formation of less soluble polynuclear zinc complexes or carbonates can occur, leading to precipitation.
-
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of your solution. For subsequent preparations, ensure the pH is carefully controlled. A pH range between 6.4 and 7.8 has been identified as optimal for the stability of the antibiotic itself.[1]
-
Adjust pH: If appropriate for your experiment, you can try to lower the pH to around 1.8 to improve the solubility of the zinc salt.[1] However, be aware that prolonged exposure to low pH can lead to degradation of the Cephalosporin C molecule.
-
Dilute the Solution: If the concentration is high, diluting the solution may redissolve the precipitate.
-
Gentle Warming and Sonication: In some cases, gentle warming to 37°C and sonication can help to dissolve the precipitate.[2]
-
Freshly Prepare Solutions: To avoid issues related to the "aging" of solutions, it is recommended to prepare this compound solutions fresh for each experiment.
-
Q2: I am observing a rapid loss of potency in my this compound solution, even when stored at 4°C. What could be the reason?
A2: Rapid degradation of Cephalosporin C can occur even at refrigerated temperatures if other conditions are not optimal.
-
Potential Causes:
-
Inappropriate pH: As mentioned, Cephalosporin C is susceptible to both acid- and base-catalyzed hydrolysis of its β-lactam ring.[3] If your solution is not buffered to a stable pH range (ideally between 4 and 7), degradation can be accelerated.
-
Presence of Catalytic Species: Certain buffer species, such as phosphate and borate buffers, can catalyze the degradation of cephalosporins.[4][5]
-
Exposure to Light: Although less common for thermal degradation, some cephalosporins are susceptible to photodegradation. If your solutions are not protected from light, this could contribute to a loss of potency over time.
-
Oxidation: The presence of oxidizing agents can also lead to the degradation of Cephalosporin C.
-
-
Troubleshooting Steps:
-
Optimize pH: Ensure your solution is buffered within a pH range of 4 to 7 for maximal stability.
-
Choose Appropriate Buffers: If a buffer is required, consider using one that has been shown to have minimal catalytic effect on cephalosporin degradation, such as acetate.
-
Protect from Light: Store solutions in amber vials or protect them from light, especially during long-term storage or prolonged experiments.
-
Use High-Purity Solvents: Ensure that the solvents used to prepare your solutions are free from oxidizing impurities.
-
Consider Frozen Storage for Long-Term Use: For long-term storage, it is recommended to keep stock solutions at -20°C or -80°C.[2][6] At -20°C, the solution is stable for up to one month, while at -80°C, it can be stored for up to six months.[2][6]
-
Q3: My experimental results for the stability of this compound are inconsistent. What are the possible sources of this variability?
A3: Inconsistent results in stability studies often stem from a lack of precise control over experimental parameters.
-
Potential Causes:
-
Temperature Fluctuations: Even small variations in temperature can significantly impact the rate of degradation, as the degradation of cephalosporins is temperature-dependent.
-
Inaccurate pH Measurement and Control: As stability is highly pH-dependent, inconsistent pH across samples will lead to variable degradation rates.
-
Variability in Solution Preparation: Inconsistencies in the concentration of stock solutions or the preparation of buffers can introduce variability.
-
Inconsistent Analytical Method: Variations in the HPLC method, such as fluctuations in mobile phase composition or column temperature, can lead to inconsistent analytical results.
-
-
Troubleshooting Steps:
-
Precise Temperature Control: Use a calibrated incubator or water bath with precise temperature control for your stability studies.
-
Calibrate pH Meter: Ensure your pH meter is calibrated daily before use.
-
Standardize Solution Preparation: Use a standard operating procedure (SOP) for the preparation of all solutions to ensure consistency.
-
Validate Analytical Method: The HPLC method used for stability testing should be properly validated for linearity, accuracy, precision, and specificity.
-
Use an Internal Standard: Incorporating an internal standard in your HPLC analysis can help to correct for variations in injection volume and detector response.
-
Quantitative Data on Thermal Degradation
The degradation of Cephalosporin C in aqueous solutions typically follows pseudo-first-order kinetics. The rate of degradation is highly dependent on temperature. The following table summarizes available and estimated kinetic data.
| Temperature (°C) | pH | Rate Constant (k) | Half-life (t½) | Notes |
| 35 | 1.0 | ~0.028 hr⁻¹ | ~25 hours | Data for general cephalosporins with 3-acetoxymethyl groups.[3] |
| 60 | 5.5 | - | - | Activation energy for a similar cephalosporin (cefazolin) is 24.3 Kcal/mole, which can be used in the Arrhenius equation to estimate the rate constant.[7] |
| 60 | 7-8 | - | - | A general base catalytic effect by phosphate buffer is observed in this pH range.[3] |
| 90 | Not Specified | ~0.49 hr⁻¹ | ~1.4 hours | Estimated from 87.3% degradation in 4 hours for Cephalosporin C.[8] |
Note: The rate constant (k) was estimated from percentage degradation data assuming pseudo-first-order kinetics using the formula: k = -ln(1 - %degradation/100) / time. The half-life (t½) was calculated as 0.693/k. Data may not be specific to the zinc salt form unless stated.
Experimental Protocols
Stability-Indicating HPLC Method for Cephalosporin C
This protocol describes a general reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Cephalosporin C in the presence of its degradation products.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example:
-
Solvent A: 50 mM potassium phosphate buffer, pH adjusted to 4.6
-
Solvent B: Acetonitrile
-
Isocratic elution with 80% Solvent A and 20% Solvent B.[6]
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm[6]
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer with a pH of ~6-7).
-
For the stability study, incubate the solution under the desired temperature conditions.
-
At specified time points, withdraw an aliquot of the sample.
-
Dilute the sample to an appropriate concentration within the linear range of the assay using the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure reliable results.
-
Protocol for Thermal Stability Testing
This protocol outlines the steps for conducting a thermal stability study of a this compound solution.
-
Solution Preparation: Prepare a solution of this compound of a known concentration in the desired buffer or solvent.
-
Sample Aliquoting: Aliquot the solution into several vials to avoid repeated sampling from the same container.
-
Incubation: Place the vials in a temperature-controlled environment (e.g., incubator or water bath) set to the desired study temperature (e.g., 40°C, 60°C, 80°C).
-
Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.
-
Sample Quenching: Immediately cool the removed vial in an ice bath to stop further degradation.
-
Sample Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the remaining concentration of Cephalosporin C.
-
Data Analysis: Plot the natural logarithm of the Cephalosporin C concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order degradation rate constant (-k).
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for thermal stability assessment.
References
- 1. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation kinetics of a new cephalosporin derivative in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Minimizing Epimerization of Cephalosporin C During Processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize the epimerization of Cephalosporin C during processing.
Frequently Asked Questions (FAQs)
Q1: What is epimerization of Cephalosporin C and why is it a concern?
A1: Epimerization of Cephalosporin C refers to the change in the stereochemical configuration at a specific chiral center of the molecule, most commonly at the C-7 position of the β-lactam ring, leading to the formation of the 7-epimer of Cephalosporin C. This transformation is a significant concern because the resulting epimer often exhibits reduced or no biological activity. The presence of this impurity can compromise the overall potency and efficacy of the final active pharmaceutical ingredient (API). Therefore, controlling and minimizing epimerization is crucial for ensuring the quality and therapeutic effectiveness of Cephalosporin C and its derivatives.
Q2: What are the primary factors that induce epimerization of Cephalosporin C during processing?
A2: The primary factors that contribute to the epimerization of Cephalosporin C are:
-
pH: Extremes in pH, particularly alkaline conditions, can significantly accelerate the rate of epimerization.
-
Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for the epimerization reaction.
-
Buffer Type and Concentration: The chemical nature and concentration of the buffer solution can influence the rate of epimerization. Some buffer species can act as catalysts.
Q3: At which stages of processing is epimerization most likely to occur?
A3: Epimerization can occur at various stages of downstream processing where the molecule is subjected to suboptimal pH and temperature conditions. Key stages of concern include:
-
Extraction and Purification: During processes like liquid-liquid extraction or chromatography (especially ion-exchange), localized pH changes can occur, promoting epimerization.
-
Concentration and Isolation: Steps involving evaporation or crystallization at elevated temperatures can increase the risk of epimerization.
-
Storage of Intermediate Solutions: Prolonged storage of Cephalosporin C solutions, particularly at non-optimal pH and temperature, can lead to the gradual formation of the epimer.
Troubleshooting Guides
Issue 1: High Levels of Cephalosporin C Epimer Detected After Purification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH during Ion-Exchange Chromatography | - Monitor the pH of the column feed, elution buffers, and the eluate fractions in real-time.- Ensure that the pH of all solutions is maintained within the optimal stability range for Cephalosporin C (typically pH 5.5-6.5).[1]- Use well-characterized and stable buffer systems. |
| Elevated Temperature during Processing | - Implement cooling systems for chromatography columns and processing vessels.- Minimize the duration of any high-temperature steps, such as solvent evaporation.- Consider using vacuum evaporation at lower temperatures. |
| Inappropriate Buffer System | - Evaluate the effect of different buffer systems (e.g., phosphate, acetate) on epimerization rates. Phosphate buffers have been noted to sometimes catalyze degradation in cephalosporins.[1]- Select a buffer that provides good pH control without accelerating epimer formation. |
| Prolonged Processing Time | - Optimize the purification workflow to reduce the overall processing time.- Process samples in smaller batches if necessary to minimize the time each batch spends in solution. |
Issue 2: Inconsistent Epimer Levels Between Batches
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Raw Material Quality | - Establish stringent quality control specifications for incoming crude Cephalosporin C.- Analyze the impurity profile, including any initial epimer content, of the starting material. |
| Inconsistent pH Adjustment | - Calibrate pH meters frequently and use standardized procedures for buffer preparation and pH adjustment.- Implement in-process pH monitoring to ensure consistency. |
| Fluctuations in Process Temperature | - Validate and monitor the temperature of all processing equipment, including water baths, reactors, and chromatography systems.- Ensure consistent ambient temperature in the processing facility. |
| Differences in Operator Technique | - Develop and adhere to detailed Standard Operating Procedures (SOPs) for all processing steps.- Provide thorough training to all personnel involved in the manufacturing process. |
Data on Cephalosporin Stability
Table 1: Stability of Cefazolin and Cephalexin in Aqueous Solution at 60°C [1]
| Cephalosporin | Optimal pH for Stability | Apparent Energy of Activation (kcal/mole) at pH 5.5 |
| Cefazolin | 5.5 - 6.5 | 24.3 |
| Cephalexin | No minimum in the 5.5-6.5 range | 26.2 |
This data suggests that maintaining a pH between 5.5 and 6.5 is critical for the stability of the cephalosporin core structure.
Experimental Protocols
Protocol 1: HPLC Analysis for the Quantification of Cephalosporin C and its Epimer
This protocol provides a general framework for the analytical separation of Cephalosporin C and its epimer. Method optimization will be required for specific equipment and sample matrices.
1. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)
-
Cephalosporin C reference standard
-
Cephalosporin C epimer reference standard (if available)
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of phosphate buffer (pH adjusted to ~6.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25-30°C
-
Injection Volume: 20 µL
3. Sample Preparation:
-
Dissolve a known weight of the in-process sample in the mobile phase or a suitable diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify the peaks for Cephalosporin C and its epimer based on their retention times, as determined by injecting the reference standards.
-
Quantify the amount of each compound by integrating the peak areas and comparing them to a calibration curve generated from the reference standards.
Visualizations
References
Technical Support Center: Strategies to Enhance the Solubility of Cephalosporin C Zinc Salt for Assays
Welcome to the technical support center for Cephalosporin C zinc salt. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility critical for assays?
This compound is a derivative of Cephalosporin C, a β-lactam antibiotic that serves as a crucial starting material for the synthesis of numerous semi-synthetic cephalosporins[1][2]. It is also a potent inhibitor of the SAMHD1 enzyme, making it valuable in biomedical research[3]. For any in vitro or analytical assay, achieving complete dissolution of the compound is paramount. Poor solubility can lead to inaccurate concentration measurements, precipitation during the experiment, and consequently, unreliable and non-reproducible assay results.
Q2: What are the general solubility properties of this compound?
This compound is generally characterized by low aqueous solubility. Its solubility is significantly influenced by the solvent, pH, and temperature. The use of organic solvents and pH adjustment is often necessary to achieve desired concentrations for stock solutions.
Data Presentation: Solubility of this compound in Various Solvents
| Solvent | Concentration | Conditions | Citation(s) |
| DMSO | 6 mg/mL (12.53 mM) | Ultrasonic, warming, and pH adjusted to 2-3 with HCl. | [3] |
| DMSO | 5 mg/mL (10.44 mM) | Ultrasonic and pH adjusted to 3 with 1M HCl. | [4] |
| DMSO | 4.5 mg/mL (9.4 mM) | pH adjusted to 6 with HCl; sonication recommended. | [5] |
| 0.1 M HCl | 5 mg/mL (10.44 mM) | Sonication is recommended. | [5] |
| Water | < 0.1 mg/mL | Insoluble. | [4] |
| Methanol | Soluble | Specific concentration not detailed; described as a polar complex. | [6] |
| n-Hexane | Insoluble | Described as a polar complex. | [6] |
Q3: What are the key factors influencing the solubility of this compound?
Several factors can be manipulated to enhance the solubility of this compound:
-
pH: The pH of the solution is a critical parameter. Lowering the pH generally increases the solubility of the zinc salt[2]. However, Cephalosporin C is known to be unstable at very low (below 2) or high (above 9) pH values[2]. For production, a pH range of 6.4 to 7.8 is considered optimal, while for processing steps requiring higher solubility, the pH is sometimes lowered to approximately 1.8[2][7]. Maximum stability is often found between pH 4 and 6[8].
-
Co-solvents: The use of water-miscible organic solvents is a common strategy[9]. Dimethyl sulfoxide (DMSO) is a frequently used solvent for preparing stock solutions[3][4][5]. For in vivo experiments, co-solvent systems such as a mixture of DMSO, PEG300, Tween-80, and saline may be employed[5].
-
Temperature: Temperature can influence both solubility and stability. Gentle warming to 37°C can aid dissolution[3]. Conversely, processing at lower temperatures (e.g., 4°C) can help mitigate degradation when acidic conditions are used to enhance solubility[2].
-
Mechanical Agitation: Physical methods like sonication (using an ultrasonic bath) are highly recommended to accelerate the dissolution process[3][5].
Q4: How should I prepare a stock solution of this compound?
Given its low aqueous solubility, a stock solution should be prepared in an appropriate organic solvent, typically DMSO, with careful pH adjustment. For a detailed step-by-step guide, please refer to the Experimental Protocols section below. It is crucial to use freshly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly impact solubility[4].
Q5: What are the recommended storage conditions for this compound solutions?
Once a stock solution is prepared, it should be stored in aliquots to avoid repeated freeze-thaw cycles, which can lead to product degradation and precipitation. Recommended storage is at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months)[3].
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound.
Problem: My this compound is not dissolving in the chosen solvent.
-
Possible Cause 1: The concentration is too high for the selected solvent.
-
Solution: Review the solubility table above. Try preparing a more dilute solution.
-
-
Possible Cause 2: Insufficient mechanical or thermal energy.
-
Solution: Use an ultrasonic bath to sonicate the solution. Gentle warming (e.g., in a 37°C water bath) can also be effective, but monitor for any signs of degradation (e.g., color change)[3].
-
-
Possible Cause 3: Incorrect pH of the medium.
-
Possible Cause 4: The DMSO used has absorbed moisture.
-
Solution: Use a new, unopened bottle of anhydrous, high-purity DMSO[4].
-
Problem: A precipitate has formed in my stock solution after storage.
-
Possible Cause 1: The solution was not stored properly.
-
Solution: Ensure solutions are stored in tightly sealed vials at -20°C or -80°C. Aliquot the stock solution to minimize freeze-thaw cycles[3].
-
-
Possible Cause 2: The concentration exceeds the solubility limit at the storage temperature.
-
Solution: Before use, bring the vial to room temperature and sonicate or vortex to ensure any precipitate has redissolved. If the issue persists, consider preparing a fresh, slightly more dilute stock solution.
-
Problem: I am observing inconsistent or non-reproducible results in my assay.
-
Possible Cause 1: Incomplete dissolution of the compound.
-
Solution: Before adding the compound to your assay medium, visually inspect your stock solution for any particulate matter. If necessary, briefly sonicate the stock solution before making dilutions.
-
-
Possible Cause 2: Precipitation of the compound in the aqueous assay buffer.
-
Solution: The final concentration of the organic solvent (e.g., DMSO) in your assay should be kept low (typically <0.5%) to prevent precipitation. Check the compatibility of your final assay buffer with the compound at the desired concentration. A preliminary solubility test in the final buffer may be necessary.
-
-
Possible Cause 3: Degradation of the compound due to pH or temperature instability.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol provides a method for preparing a stock solution in DMSO with pH adjustment.
Materials:
-
This compound (MW: 478.78 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
1M Hydrochloric Acid (HCl)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and ultrasonic water bath
Procedure:
-
Weigh out 4.79 mg of this compound and place it into a sterile vial.
-
Add 950 µL of DMSO to the vial.
-
Vortex the mixture for 1-2 minutes.
-
Place the vial in an ultrasonic water bath for 10-15 minutes to aid dissolution.
-
Carefully add 1M HCl dropwise (typically 5-10 µL) while monitoring the solution. Vortex between additions until the solid is fully dissolved. The target pH is between 3 and 6[4][5].
-
Once fully dissolved, add DMSO to bring the final volume to 1.0 mL. This yields a 10 mM stock solution.
-
Aliquot the stock solution into smaller volumes in separate tubes for storage at -20°C or -80°C to avoid multiple freeze-thaw cycles[3].
Protocol 2: General Method for Assessing Solubility in Assay Buffer
This protocol helps determine the maximum soluble concentration of the compound in your final aqueous assay buffer.
Materials:
-
Prepared stock solution of this compound (e.g., 10 mM in DMSO).
-
The final aqueous buffer to be used in the assay.
-
Spectrophotometer or plate reader.
Procedure:
-
Prepare a series of dilutions of your stock solution into the final assay buffer. For example, create final concentrations ranging from 1 µM to 200 µM. Ensure the final percentage of DMSO is constant across all samples and matches what will be used in the actual assay (e.g., 0.5%).
-
Include a "buffer + DMSO" blank control.
-
Incubate the solutions under the same conditions as your planned assay (e.g., 30 minutes at 37°C).
-
After incubation, visually inspect each tube for any signs of precipitation or cloudiness.
-
To quantify, measure the light scattering of each solution at a wavelength where the compound does not absorb (e.g., 600 nm) using a spectrophotometer. An increase in absorbance compared to the blank indicates the formation of a precipitate.
-
The highest concentration that shows no visual precipitate and no significant increase in light scattering is considered the practical solubility limit for your assay conditions.
Visualizations
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: Workflow for troubleshooting common solubility issues.
Diagram 2: Decision Tree for Solubilization Strategy
Caption: Decision tree for selecting an appropriate solubilization strategy.
References
- 1. This compound | 59143-60-1 [chemicalbook.com]
- 2. This compound | 59143-60-1 | Benchchem [benchchem.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. ajol.info [ajol.info]
- 7. Influence of pH regulation and nutrient content on cephalosporin C production in solid-state fermentation by Acremonium chrysogenum C10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cephalosporin C Zinc Salt and Sodium Salt: Stability and Activity
For researchers, scientists, and drug development professionals, the choice of a salt form for an active pharmaceutical ingredient is a critical decision that can significantly impact its stability, solubility, and biological activity. This guide provides an objective comparison of Cephalosporin C zinc salt and Cephalosporin C sodium salt, summarizing key differences in their stability and activity supported by available data.
Executive Summary
Cephalosporin C is a β-lactam antibiotic that serves as a crucial intermediate in the production of a wide array of semi-synthetic cephalosporin antibiotics. While the sodium salt has been traditionally used, the zinc salt form has gained attention due to its distinct physicochemical and biological properties. The primary distinction lies in their activity profile, with the zinc salt exhibiting significantly higher potency as an inhibitor of the SAMHD1 enzyme. While there is a general understanding that the zinc salt offers enhanced thermal stability, direct quantitative comparative studies on both stability and antibacterial activity are limited in publicly available literature.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative and qualitative data for this compound and sodium salt.
Table 1: Comparison of Biological Activity
| Parameter | This compound | Cephalosporin C Sodium Salt | Reference |
| SAMHD1 Inhibition (IC50) | 1.1 µM | 213 µM | [1] |
| Antibacterial Activity | Broad-spectrum activity against Gram-positive and Gram-negative bacteria has been reported. Specific comparative Minimum Inhibitory Concentration (MIC) data against a panel of bacteria is not readily available. | Exhibits bactericidal activity against Gram-positive bacteria such as S. aureus and Gram-negative bacteria like E. coli. Specific comparative MIC data is limited. |
Table 2: Comparison of Physicochemical Properties and Stability
| Parameter | This compound | Cephalosporin C Sodium Salt | Reference |
| Thermal Stability | Generally considered to be more stable to heat compared to the sodium salt. Quantitative degradation kinetics data is not readily available. | Less thermally stable compared to the zinc salt. Cephalosporins, in general, are susceptible to degradation at elevated temperatures. | [2] |
| pH Stability | Cephalosporins are known to be unstable in aqueous solutions at pH values below 2 and above 9. Specific degradation profiles for the zinc salt are not detailed in the available literature. | Aqueous solutions are susceptible to degradation, with the rate being influenced by pH. Optimal stability is typically in the pH range of 4 to 7 for many cephalosporins. | [3][4] |
| Solid-State Stability | Data on the solid-state stability under various humidity and temperature conditions is not readily available for direct comparison. | The stability of cephalosporin sodium salts in the solid state can be influenced by factors such as crystallinity and water content. | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are outlines of standard protocols for assessing the stability and activity of cephalosporin compounds.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is essential for quantifying the degradation of Cephalosporin C salts over time under various stress conditions.
Objective: To develop and validate a quantitative HPLC method to determine the concentration of this compound and sodium salt and their degradation products.
Typical Protocol Outline:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter to optimize for peak shape and resolution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where Cephalosporin C has maximum absorbance (e.g., around 260 nm).
-
Temperature: Column oven set to a controlled temperature (e.g., 25-30 °C).
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: The drug substance is exposed to a basic solution (e.g., 0.1 N NaOH) at room temperature or elevated temperature.
-
Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: The solid drug substance is heated in a controlled temperature oven.
-
Photolytic Degradation: The drug substance (in solution or solid state) is exposed to UV light.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products.
-
Linearity: A series of dilutions of the standard are prepared and injected to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Recovery studies are performed by spiking a placebo with known amounts of the drug.
-
Precision: Assessed by analyzing multiple preparations of a homogenous sample (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.
-
Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) is evaluated.
-
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Objective: To determine the MIC of this compound and sodium salt against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).
Typical Protocol Outline:
-
Preparation of Antimicrobial Solutions:
-
Stock solutions of this compound and sodium salt are prepared in a suitable solvent (e.g., sterile water or DMSO).
-
Serial two-fold dilutions of the stock solutions are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Preparation of Bacterial Inoculum:
-
The test bacterium is grown on an appropriate agar medium overnight.
-
Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
The standardized bacterial suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
-
A growth control well (containing bacteria and broth but no antimicrobial) and a sterility control well (containing only broth) are included.
-
The plate is incubated at 35-37 °C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
-
Mandatory Visualizations
The following diagrams illustrate the general workflows for the experimental protocols described above.
Caption: Workflow for Stability-Indicating HPLC Method.
Caption: Workflow for MIC Determination via Broth Microdilution.
Conclusion
The selection between this compound and sodium salt will depend on the specific application and desired product attributes. The zinc salt demonstrates a clear and significant advantage in terms of its inhibitory activity against the SAMHD1 enzyme, making it a compound of interest for research in areas beyond its antibacterial properties. While qualitative information suggests enhanced thermal stability for the zinc salt, a lack of direct, quantitative comparative studies on both stability and antibacterial activity highlights an area for future research. For drug development professionals, this necessitates careful in-house evaluation of both salt forms to determine the most suitable candidate based on comprehensive stability and activity profiling.
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefoxitin sodium: solution and solid-state chemical stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative analysis of Cephalosporin C zinc salt with other beta-lactam antibiotics"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cephalosporin C zinc salt with other major classes of beta-lactam antibiotics, including penicillins, carbapenems, and monobactams. The following sections detail their physicochemical properties, mechanisms of action, antibacterial spectra, and relevant experimental protocols to support further research and development in the field of antibacterial agents.
Physicochemical Properties
The fundamental characteristics of these antibiotics underpin their stability, solubility, and ultimately, their therapeutic potential. The following table summarizes key physicochemical properties of representative compounds from each class.
| Property | This compound | Penicillin G (a Penam) | Imipenem (a Carbapenem) | Aztreonam (a Monobactam) |
| Molecular Formula | C₁₆H₁₉N₃O₈SZn | C₁₆H₁₈N₂O₄S | C₁₂H₁₇N₃O₄S | C₁₃H₁₇N₅O₈S₂ |
| Molecular Weight ( g/mol ) | 478.78 | 334.39 | 299.35 | 435.43 |
| Appearance | White solid | White crystalline powder | White to off-white, crystalline powder | White, crystalline powder |
| Melting Point (°C) | 240-242 | 209-212 (decomposes) | 139-143 (decomposes) | 170 (decomposes) |
| Aqueous Solubility | Low | Soluble | Sparingly soluble | Soluble |
| Stability in Aqueous Solution | Unstable at pH < 2 and > 9.[1] | Unstable in acidic and alkaline solutions; susceptible to beta-lactamases. | Unstable in aqueous solution; often co-administered with a dehydropeptidase-I inhibitor (cilastatin). | More stable than other beta-lactams in acidic and neutral conditions.[2] |
Mechanism of Action and Resistance
All beta-lactam antibiotics share a common mechanism of action: they inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). These enzymes are essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[3][4][5] By acylating the active site of PBPs, beta-lactams block their function, leading to a weakened cell wall and ultimately, cell lysis.[3]
However, there are nuances in their specific PBP affinities and spectra of activity. Bacterial resistance to beta-lactams is a significant clinical challenge and primarily occurs through three mechanisms:
-
Enzymatic Degradation: Production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, inactivating the antibiotic.
-
Target Modification: Alterations in the structure of PBPs, which reduce the binding affinity of beta-lactam antibiotics.
-
Reduced Permeability/Efflux: Changes in the bacterial outer membrane that limit the entry of the antibiotic or active efflux of the drug from the cell.
The following diagram illustrates the general mechanism of action of beta-lactam antibiotics.
Mechanism of action of beta-lactam antibiotics.
Bacterial Signaling Pathways
While the primary target of beta-lactams is well-established, their interaction with bacterial signaling pathways is an area of ongoing research. Exposure to beta-lactams can trigger complex stress responses in bacteria, often mediated by two-component systems (TCSs).[4][6][7][8] These systems allow bacteria to sense and adapt to environmental changes, including the presence of antibiotics. For instance, cell wall damage caused by beta-lactams can activate TCSs that upregulate the expression of beta-lactamases and other resistance determinants.[7] Understanding these signaling cascades is crucial for developing strategies to overcome antibiotic resistance.
The diagram below provides a simplified overview of a generic two-component signaling system involved in antibiotic resistance.
Bacterial two-component signaling in antibiotic resistance.
Comparative Antibacterial Spectrum
The antibacterial spectrum of beta-lactams varies significantly between classes. Cephalosporin C itself exhibits weak antibacterial activity and is primarily used as a precursor for the synthesis of more potent cephalosporin derivatives.[9][10]
The following table provides a qualitative comparison of the antibacterial spectra of the major beta-lactam classes against key bacterial pathogens.
| Antibiotic Class | Gram-Positive Bacteria (e.g., S. aureus) | Gram-Negative Bacteria (e.g., E. coli) | Pseudomonas aeruginosa |
| Cephalosporin C | Weak activity | Weak activity | No significant activity |
| Penicillins | Good (for non-beta-lactamase producing strains) | Variable (extended-spectrum penicillins have broader coverage) | Some antipseudomonal penicillins are effective. |
| Carbapenems | Good (including some penicillin-resistant strains) | Excellent (broad-spectrum) | Good |
| Monobactams | No significant activity | Good (primarily against aerobic Gram-negative bacilli) | Good |
Minimum Inhibitory Concentration (MIC) Data
The following table presents representative MIC (μg/mL) values for different beta-lactam antibiotics against common bacterial strains. It is important to note that MIC values can vary depending on the specific strain and testing methodology.
| Antibiotic | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |
| Penicillin G | 0.06 - >256 | >256 | >256 |
| Ampicillin | 0.25 - >256 | 2 - >256 | >256 |
| Imipenem | 0.015 - 0.25 | 0.12 - 0.5 | 1 - 4 |
| Meropenem | 0.03 - 0.25 | ≤0.015 - 0.06 | 0.25 - 1 |
| Aztreonam | >128 | ≤0.03 - 0.125 | 4 - 16 |
Note: Data compiled from various sources. MIC values for this compound are not widely reported due to its primary use as a chemical intermediate.
Experimental Protocols
Synthesis and Purification of this compound
Cephalosporin C is naturally produced by the fungus Acremonium chrysogenum through fermentation.[9][10] The zinc salt is often prepared to facilitate its isolation and purification due to its lower solubility.
Protocol Overview:
-
Fermentation: Cultivation of Acremonium chrysogenum in a suitable fermentation medium under optimized conditions to maximize Cephalosporin C production.
-
Broth Filtration: Removal of fungal mycelia and other solid components from the fermentation broth by filtration or centrifugation.
-
Precipitation of Impurities: Addition of a solvent such as acetone to the filtered broth to precipitate unwanted proteins and other macromolecules.
-
Formation of Zinc Salt: Addition of a soluble zinc salt (e.g., zinc chloride or zinc acetate) to the clarified broth to precipitate Cephalosporin C as its zinc salt.
-
Isolation and Washing: The precipitated this compound is collected by centrifugation or filtration and washed with a suitable solvent (e.g., acetone) to remove residual impurities.
-
Drying: The purified salt is dried under vacuum.
-
(Optional) Conversion to other salts: The zinc salt can be converted to other salts, such as the sodium salt, through ion-exchange chromatography for further applications.
The following diagram illustrates a general workflow for the extraction and purification of Cephalosporin C.
Purification workflow for this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. The broth microdilution method is a standard technique for determining MIC values. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][3][4][11][12][13]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of the antibiotics to be tested
-
Sterile diluent (e.g., saline or CAMHB)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Prepare Antibiotic Dilutions:
-
Perform serial twofold dilutions of each antibiotic stock solution in CAMHB directly in the wells of the 96-well plate. The final volume in each well should be 50 µL. The concentration range should span the expected MIC of the organism.
-
-
Prepare Bacterial Inoculum:
-
Prepare a bacterial suspension in sterile saline or broth from 3-5 isolated colonies grown on a non-selective agar plate.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculate the Microtiter Plate:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determine the MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Conclusion
This compound, while possessing weak intrinsic antibacterial activity, remains a cornerstone in the development of semi-synthetic cephalosporins, a clinically vital class of antibiotics. This guide has provided a comparative overview of its properties alongside other major beta-lactam classes: penicillins, carbapenems, and monobactams. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the ongoing effort to combat bacterial infections and the growing challenge of antibiotic resistance. Further investigation into the nuanced interactions between these antibiotics and bacterial signaling pathways will be critical in the development of next-generation antimicrobial strategies.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measuring beta-lactam minimum inhibitory concentrations in Staphylococcus aureus in the clinical microbiology laboratory: pinning the tail on the donkey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. Antimicrobial susceptibility testing. [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to the Purity Validation of Cephalosporin C Zinc Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of Cephalosporin C zinc salt, a critical intermediate in the synthesis of numerous life-saving cephalosporin antibiotics. The purity of this precursor is paramount to ensure the safety and efficacy of the final drug product. This document focuses on the widely accepted reverse-phase high-performance liquid chromatography (RP-HPLC) method and offers a comparative perspective with UV-Vis spectrophotometry, supplemented with detailed experimental protocols and supporting data.
Performance Comparison: RP-HPLC vs. UV-Vis Spectrophotometry
The selection of an analytical method for purity determination hinges on factors such as specificity, sensitivity, and the nature of potential impurities. Below is a comparative summary of RP-HPLC and UV-Vis spectrophotometry for the analysis of this compound.
| Feature | Reverse-Phase HPLC | UV-Vis Spectrophotometry |
| Principle | Separation of components based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Measurement of the absorbance of ultraviolet or visible light by the analyte. |
| Specificity | High. Capable of separating the main compound from closely related impurities and degradation products. | Low to moderate. Cannot distinguish between the active compound and impurities that absorb at the same wavelength. |
| Sensitivity | High. Can detect and quantify impurities at very low concentrations. | Moderate. Less sensitive than HPLC for trace impurity detection. |
| Quantitative Accuracy | High. Provides accurate and precise quantification of the main component and its impurities. | Moderate. Accuracy can be compromised by interfering substances. |
| Application | Ideal for purity testing, impurity profiling, and stability-indicating assays. | Suitable for simple concentration determination of a pure substance. |
| Complexity & Cost | More complex instrumentation and higher operational cost. | Simpler instrumentation and lower cost. |
Summary of Quantitative Data from a Representative RP-HPLC Method
While specific experimental data for the purity of a single batch of this compound is proprietary, the following table represents typical validation parameters for a robust RP-HPLC method adapted for cephalosporin analysis. Commercial suppliers of this compound often report purities of ≥99%[1][2].
| Parameter | Typical Performance |
| Purity Assay | ≥ 99.0% |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | Typically in the ng/mL range |
| Limit of Quantitation (LOQ) | Typically in the µg/mL range |
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results. Below are the protocols for the RP-HPLC and UV-Vis spectrophotometric methods.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed to be a stability-indicating assay, capable of separating Cephalosporin C from its potential degradation products and process-related impurities.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[3][4].
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic modifier. A common mobile phase consists of a phosphate or acetate buffer and acetonitrile[3][5]. For example, a mixture of 0.04 M potassium dihydrogen orthophosphate (pH 6.0) and acetonitrile[3].
-
Flow Rate: Typically 1.0 - 1.5 mL/min[3].
-
Detection Wavelength: UV detection at approximately 254 nm, as the cephalosporin nucleus exhibits strong absorbance in this region.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility[5].
-
Injection Volume: 10 - 20 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile) to obtain a known concentration.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
3. Data Analysis:
-
The purity of this compound is determined by calculating the percentage of the peak area of the main component relative to the total peak area of all components in the chromatogram (Area Percent method).
Alternative Method: UV-Vis Spectrophotometry
This method provides a simpler, though less specific, means of estimating the concentration of Cephalosporin C.
1. Instrumentation:
-
A calibrated UV-Vis spectrophotometer.
2. Standard and Sample Preparation:
-
Solvent: Use a solvent in which Cephalosporin C is stable and that does not absorb significantly at the analysis wavelength (e.g., purified water or a suitable buffer).
-
Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations.
-
Sample Solution: Prepare a sample solution with a concentration that falls within the linear range of the standard curve.
3. Measurement and Analysis:
-
Determine the wavelength of maximum absorbance (λmax) for Cephalosporin C in the chosen solvent.
-
Measure the absorbance of the standard and sample solutions at the λmax.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of the sample solution from the calibration curve. The purity can be estimated by comparing the measured concentration to the expected concentration based on the weighed amount.
Visualizing the Workflow
To illustrate the logical flow of the purity validation process, a diagram is provided below.
Caption: Purity Validation Workflow.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. sysrevpharm.org [sysrevpharm.org]
A Comparative Guide to Bioassays for Determining the Antibacterial Potency of Cephalosporin C Zinc Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioassay methods for determining the antibacterial potency of Cephalosporin C zinc salt, alongside High-Performance Liquid Chromatography (HPLC) as a physicochemical alternative. The following sections detail the experimental protocols, present comparative data, and visualize key workflows and mechanisms to aid in the selection of the most appropriate assay for your research needs.
Introduction to Potency Determination of Cephalosporin C
Cephalosporin C is a β-lactam antibiotic that serves as a crucial starting material for the synthesis of a wide range of semi-synthetic cephalosporin drugs.[1] Accurate determination of its antibacterial potency is paramount for quality control in production and for research and development purposes. This is achieved through biological assays (bioassays) that measure the antibiotic's effect on susceptible microorganisms, or through physicochemical methods like HPLC that quantify the concentration of the active compound.
This guide will focus on a comparative analysis of two primary bioassay methods and HPLC:
-
Specialized Bioassay: Utilizing Vibrio cholerae as the test organism, a method historically developed for its high sensitivity to Cephalosporin C.
-
Standard Agar Diffusion Bioassay: Employing a commonly used and standardized bacterial strain, Staphylococcus aureus, for broader applicability and comparability.
-
High-Performance Liquid Chromatography (HPLC): A precise and accurate chemical method for the separation and quantification of Cephalosporin C.
Mechanism of Action of Cephalosporins
Cephalosporins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The diagram below illustrates the key steps in this signaling pathway.
Caption: Mechanism of action of Cephalosporin C.
Comparison of Potency Assay Methods
The choice of an assay method depends on various factors including sensitivity, specificity, throughput, and the nature of the sample being tested. While bioassays provide a measure of the biological activity, HPLC offers high precision in quantifying the active pharmaceutical ingredient.[2]
| Parameter | Vibrio cholerae Bioassay | Staphylococcus aureus Bioassay | HPLC Method |
| Principle | Measures inhibition of V. cholerae growth, a highly sensitive organism to Cephalosporin C. | Measures inhibition of S. aureus growth, a standard gram-positive bacterium. | Chromatographic separation and quantification based on UV absorbance. |
| Specificity | Can be influenced by other compounds with antibacterial activity against V. cholerae. | Can be influenced by other compounds with antibacterial activity against S. aureus. | Highly specific for Cephalosporin C, separating it from impurities and degradation products.[3] |
| Sensitivity | Historically chosen for its high sensitivity to low concentrations of Cephalosporin C. | Generally sensitive, with established protocols for detecting clinically relevant concentrations. | High sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) in the µg/mL range.[3][4] |
| Precision | Subject to biological variability (e.g., inoculum size, media composition). | Subject to biological variability, though standardized protocols improve precision. | High precision with low relative standard deviation (RSD) for intra-day and inter-day assays.[5][6] |
| Accuracy | Good accuracy when properly validated against a reference standard. | Good accuracy with standardized procedures. | High accuracy, with recovery rates typically between 98-102%.[6] |
| Throughput | Lower throughput due to incubation times and manual zone reading. | Moderate throughput, amenable to standardized plate formats. | High throughput, especially with the use of autosamplers. |
| Cost | Relatively low cost for consumables. | Low to moderate cost. | Higher initial instrument cost and ongoing solvent expenses. |
| Measures | Biological activity (potency). | Biological activity (potency). | Concentration of the active molecule. |
Experimental Protocols
Detailed methodologies for each of the compared assays are provided below.
Specialized Bioassay: Vibrio cholerae Agar Diffusion Method
This method is adapted from historical protocols for its high sensitivity.
a. Materials:
-
Test Organism: Vibrio cholerae (a non-pathogenic strain sensitive to Cephalosporin C)
-
Culture Medium: Papain digest agar
-
Standard: this compound reference standard
-
Sample: this compound test sample
-
Equipment: Petri dishes, sterile paper discs (6 mm), incubator, calipers.
b. Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of Vibrio cholerae in sterile saline, adjusted to a McFarland standard of 0.5.
-
Plate Preparation: Pour a base layer of papain digest agar into petri dishes and allow it to solidify. Overlay with a seeded agar layer containing the Vibrio cholerae inoculum.
-
Standard and Sample Preparation: Prepare a stock solution of the this compound reference standard and the test sample in a suitable buffer (e.g., phosphate buffer, pH 7.0). Create a series of dilutions of the standard to generate a standard curve. Dilute the test sample to an expected concentration within the range of the standard curve.
-
Assay: Aseptically place sterile paper discs onto the surface of the inoculated agar plates. Apply a defined volume (e.g., 20 µL) of each standard dilution and the sample solution to the discs.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zones of inhibition around each disc. Plot the log of the concentration of the standard against the zone diameter to create a standard curve. Determine the potency of the test sample by interpolating its zone of inhibition on the standard curve.
Standard Bioassay: Staphylococcus aureus Agar Diffusion Method (Cylinder-Plate Assay)
This is a widely used and standardized method for antibiotic potency testing.[7][8]
a. Materials:
-
Test Organism: Staphylococcus aureus (e.g., ATCC 29213)
-
Culture Medium: Mueller-Hinton Agar
-
Standard: this compound reference standard
-
Sample: this compound test sample
-
Equipment: Petri dishes, sterile stainless steel cylinders, incubator, calipers or automated zone reader.[7]
b. Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of S. aureus in sterile saline, adjusted to a 0.5 McFarland standard.
-
Plate Preparation: Pour a base layer of Mueller-Hinton agar into petri dishes. Once solidified, overlay with a seeded agar layer containing the S. aureus inoculum.
-
Standard and Sample Preparation: Prepare stock solutions and dilutions of the reference standard and test sample as described for the Vibrio cholerae assay.
-
Assay: Aseptically place sterile stainless steel cylinders onto the agar surface. Pipette a defined volume of each standard dilution and the sample solution into the cylinders.[7]
-
Incubation: Incubate the plates at 35-37°C for 16-18 hours.[9]
-
Data Analysis: Measure the diameter of the zones of inhibition. Calculate the potency of the test sample by comparing its zone of inhibition to those of the standard, typically using a validated statistical method.[8]
Physicochemical Method: High-Performance Liquid Chromatography (HPLC)
This method provides a precise quantification of Cephalosporin C.[5][10]
a. Materials:
-
HPLC System: With a UV detector, C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of a buffer (e.g., 0.1 M ammonium acetate) and an organic solvent (e.g., acetonitrile).[4]
-
Standard: this compound reference standard
-
Sample: this compound test sample
-
Solvents: HPLC-grade acetonitrile and water.
b. Protocol:
-
Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and test sample in the mobile phase to create stock solutions. Prepare a series of dilutions of the standard to create a calibration curve. Dilute the sample to fall within the linear range of the calibration curve.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: e.g., 0.1 M ammonium acetate buffer (pH 5.6) : Acetonitrile (95:5 v/v)[4]
-
Flow Rate: e.g., 1.0 mL/min
-
Detection Wavelength: e.g., 254 nm
-
Injection Volume: e.g., 20 µL
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Record the peak areas from the chromatograms. Plot a calibration curve of peak area versus concentration for the standard solutions. Determine the concentration of Cephalosporin C in the test sample by comparing its peak area to the calibration curve.
Workflow for Comparison of Potency Assays
The following diagram outlines a logical workflow for comparing the different potency assay methods.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Antibiotic Potency Testing USP | Testing Method [cptclabs.com]
- 9. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Cephalosporin and Penicillin Cross-Reactivity with Penicillin-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of cephalosporins and penicillins with their primary molecular targets, the penicillin-binding proteins (PBPs). This analysis is supported by experimental data to inform research and development in antibacterial drug discovery. While direct quantitative binding data for Cephalosporin C is limited in publicly available literature, this guide presents a comparative analysis using data from other key cephalosporins to illustrate the principles of cross-reactivity within the β-lactam class of antibiotics.
Mechanism of Action: A Shared Target
Both penicillins and cephalosporins are β-lactam antibiotics that exert their bactericidal effects by inhibiting PBPs.[1] These enzymes are crucial for the final steps of peptidoglycan synthesis, a key component of the bacterial cell wall. By acylating the active site serine of PBPs, these antibiotics form a stable, inactive complex, thereby blocking the cross-linking of the peptidoglycan layer. This disruption of cell wall integrity leads to cell lysis and bacterial death.
The molecular basis for cross-reactivity between penicillins and cephalosporins lies in the structural similarity of their β-lactam ring and, more significantly, their R1 side chains.[2] Similar R1 side chains can lead to recognition by the same PBPs and, in the context of allergic reactions, by the same IgE antibodies.
Comparative Binding Affinities of β-Lactams to Penicillin-Binding Proteins
The following tables summarize the 50% inhibitory concentrations (IC50) of various penicillins and cephalosporins against specific PBPs from key bacterial pathogens. The IC50 value represents the concentration of the antibiotic required to inhibit 50% of the PBP's activity. Lower IC50 values indicate a higher binding affinity.
Table 1: IC50 Values (µg/mL) of Select β-Lactams against Escherichia coli PBPs
| Antibiotic | PBP1a | PBP1b | PBP2 | PBP3 | PBP4 | PBP5/6 |
| Penicillins | ||||||
| Penicillin G | >100 | >100 | >100 | 25 | 2.5 | 10 |
| Ampicillin | 2.5 | 2.5 | 1 | 0.5 | 1 | 5 |
| Amoxicillin | 5 | 5 | 2.5 | 1 | 0.5 | 10 |
| Piperacillin | 1 | 1 | 2.5 | 0.1 | 5 | >100 |
| Cephalosporins | ||||||
| Cefotaxime | 1 | 2.5 | 10 | 0.05 | 25 | >100 |
| Ceftriaxone | 2.5 | 5 | 25 | 0.05 | 50 | >100 |
| Cefepime | 0.5 | 0.5 | 1 | 0.1 | 5 | >100 |
| Ceftazidime | 10 | 25 | >100 | 0.1 | >100 | >100 |
Data compiled from multiple sources.
Table 2: IC50 Values (µg/mL) of Select β-Lactams against Streptococcus pneumoniae PBPs
| Antibiotic | PBP1a | PBP1b | PBP2a | PBP2b | PBP2x | PBP3 |
| Penicillins | ||||||
| Penicillin G | 0.05 | 0.1 | 1 | 0.5 | 0.01 | 0.2 |
| Amoxicillin | 0.1 | 0.2 | 0.5 | 0.2 | 0.02 | 0.1 |
| Cephalosporins | ||||||
| Cefotaxime | 0.02 | 0.05 | 0.2 | 1 | 0.01 | 0.1 |
| Ceftriaxone | 0.01 | 0.02 | 0.1 | 0.5 | 0.005 | 0.05 |
| Cefuroxime | 0.2 | 0.5 | 1 | 2 | 0.05 | 0.5 |
| Ceftaroline | 0.125 | - | - | 0.5 | 0.1 | - |
Data compiled from multiple sources, including studies on penicillin-susceptible strains.[3][4]
Table 3: IC50 Values (µg/mL) of Select β-Lactams against Staphylococcus aureus PBPs (Methicillin-Susceptible - MSSA)
| Antibiotic | PBP1 | PBP2 | PBP3 | PBP4 |
| Penicillins | ||||
| Penicillin G | 0.1 | 0.5 | 0.2 | 1 |
| Oxacillin | 0.05 | 1 | 0.1 | 2 |
| Cephalosporins | ||||
| Cefotaxime | 0.5 | 2 | 0.5 | 5 |
| Ceftaroline | 0.1 | 0.034 | 0.049 | >1 |
Data compiled from multiple sources.[5]
Experimental Protocols
The determination of β-lactam binding affinity to PBPs is commonly performed using a competitive binding assay with a fluorescently labeled penicillin, such as Bocillin FL.
Protocol: Competitive PBP Binding Assay using Bocillin FL
Objective: To determine the IC50 of a test antibiotic against specific PBPs.
Materials:
-
Bacterial cell membranes containing PBPs
-
Test antibiotic (e.g., Cephalosporin C, Penicillin G) at various concentrations
-
Bocillin FL (fluorescent penicillin)
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
Preparation of Membranes: Isolate bacterial membranes containing PBPs from a cultured bacterial strain according to standard laboratory protocols.
-
Competition Reaction:
-
In separate microcentrifuge tubes, incubate a fixed amount of the bacterial membrane preparation with increasing concentrations of the test antibiotic for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 37°C). Include a control tube with no test antibiotic.
-
Add a fixed, saturating concentration of Bocillin FL to each tube and incubate for a further 10-15 minutes. This allows the fluorescent probe to bind to any PBPs not inhibited by the test antibiotic.
-
-
SDS-PAGE:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.
-
-
Visualization and Quantification:
-
Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.
-
Quantify the fluorescence intensity of each PBP band in each lane.
-
-
Data Analysis:
-
Calculate the percentage of Bocillin FL binding for each concentration of the test antibiotic relative to the control (no test antibiotic).
-
Plot the percentage of binding against the logarithm of the test antibiotic concentration.
-
Determine the IC50 value, which is the concentration of the test antibiotic that results in a 50% reduction in Bocillin FL binding.
-
Visualizing the Molecular Interaction and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the mechanism of PBP inhibition by β-lactam antibiotics and the workflow of the competitive binding assay.
Caption: Mechanism of PBP inhibition by β-lactam antibiotics.
References
- 1. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy of Cephalosporin C Zinc Salt Against Diverse Bacterial Strains: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in-vitro efficacy of Cephalosporin C zinc salt against a range of bacterial strains. The data presented is compiled from available literature to offer an objective overview of its performance, alongside detailed experimental protocols and the underlying mechanism of action.
Data Summary: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for Cephalosporin C against various bacterial strains. It is important to note that direct comparative studies of this compound against a wide panel of bacteria alongside other antibiotics are limited in publicly available literature. The data below is for Cephalosporin C, the parent compound.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Streptococcus pyogenes | Gram-positive | 31 |
| Corynebacterium diphtheriae | Gram-positive | 15.6 |
| Escherichia coli | Gram-negative | 125 |
| Haemophilus influenzae | Gram-negative | 31 |
| Neisseria gonorrhoeae (clinical isolates) | Gram-negative | 1.9-15.6 |
Comparative Analysis with Other Antibiotics
While direct head-to-head MIC comparisons for this compound are scarce, the broader class of cephalosporins provides a context for its potential efficacy. First-generation cephalosporins are generally most effective against Gram-positive bacteria.[1] Successive generations have demonstrated increased activity against Gram-negative bacteria, sometimes with reduced efficacy against Gram-positive organisms.[1]
For instance, a study on various cephalosporins showed that third-generation compounds like ceftriaxone are highly effective against many Gram-negative pathogens.[2] Another study highlighted that newer cephalosporins, cefepime and ceftriaxone, maintain comprehensive activity against common Gram-positive pathogens.
It is also noteworthy that the zinc salt form of a compound can influence its activity. Studies on other zinc salts have demonstrated their own antibacterial properties, although these studies did not include this compound.[3][4]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the in-vitro activity of an antimicrobial agent. The following are detailed methodologies for two common MIC testing protocols.
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.
Workflow:
-
Preparation of Antimicrobial Dilutions: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture, typically adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension. Control wells (no antimicrobial agent) are included to ensure bacterial growth.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in an aerobic atmosphere.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations, which is then inoculated with the test organisms.
Workflow:
-
Preparation of Agar Plates: A stock solution of this compound is prepared and added to molten Mueller-Hinton Agar (MHA) to create a series of plates with varying concentrations of the antibiotic. Control plates with no antibiotic are also prepared.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.
-
Inoculation: The surface of each agar plate is spot-inoculated with a standardized amount of the bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacterial colonies.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cephalosporins, including Cephalosporin C, are beta-lactam antibiotics. Their primary mechanism of action is the disruption of bacterial cell wall synthesis.
The bacterial cell wall is composed of peptidoglycan, a polymer essential for maintaining the structural integrity of the cell. The final step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by enzymes known as penicillin-binding proteins (PBPs).
Cephalosporins mimic the D-Ala-D-Ala substrate of the PBPs. By binding to the active site of these enzymes, they inhibit the transpeptidation reaction, preventing the formation of a stable cell wall. This leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.
References
- 1. Cephalosporin MIC Distribution of Extended-Spectrum-β-Lactamase- and pAmpC-Producing Escherichia coli and Klebsiella Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of a new cephalosporin, BMY 28142, with other broad-spectrum beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Cefazolin, a New Cephalosporin Antibiotic, with Cephalothin - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SAMHD1 Inhibitors: Cephalosporin C Zinc Salt and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Cephalosporin C zinc salt and other notable inhibitors of Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1). SAMHD1 is a critical enzyme regulating cellular deoxynucleoside triphosphate (dNTP) pools, making it a key target in virology and oncology. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to aid in the evaluation and selection of SAMHD1 inhibitors for research and development.
Data Presentation: Quantitative Comparison of SAMHD1 Inhibitors
The inhibitory potency of various compounds against SAMHD1 is a crucial parameter for their evaluation. The following table summarizes the available quantitative data (IC50 and Ki values) for this compound and other representative SAMHD1 inhibitors.
| Inhibitor | Type | Potency (IC50/Ki) | Target Site | Notes |
| This compound | Small Molecule | IC50: 1.1 ± 0.1 µM [1] | Catalytic Site (likely) | Inhibition is largely attributed to the presence of zinc.[1] |
| TH6342 | Small Molecule | IC50: 9.6 µM (dGTP) | Allosteric Site | A non-nucleotide inhibitor that deters SAMHD1 dimerization and allosteric activation without occupying the (d)NTP binding pockets.[2] |
| IC50: 11.0 µM (Cl-F-ara-ATP) | ||||
| IC50: 5.8 µM (ara-CTP) | ||||
| SMDU-TP | Nucleotide Analog | Ki: 256 ± 70 µM | Catalytic Site | A competitive inhibitor with respect to the dNTP substrate. |
| Acyclovir | Nucleoside Analog | Not Reported | Not Specified | Identified as an inhibitor in a high-throughput screen, but a specific IC50 for direct SAMHD1 inhibition is not readily available. |
| Lomofungin | Small Molecule | < 250 µM | Not Specified | Identified in a high-throughput screen of FDA-approved drugs.[3] |
| L-Thyroxine | Small Molecule | < 250 µM | Not Specified | Identified in a high-throughput screen of FDA-approved drugs.[3] |
| Ergotamine | Small Molecule | < 250 µM | Not Specified | Identified in a high-throughput screen of FDA-approved drugs.[3] |
| Amrinone | Small Molecule | < 250 µM | Not Specified | Identified in a high-throughput screen of FDA-approved drugs.[3] |
| Retinoic acid | Small Molecule | < 250 µM | Not Specified | Identified in a high-throughput screen of FDA-approved drugs.[3] |
| Montelukast | Small Molecule | < 250 µM | Not Specified | Identified in a high-throughput screen of FDA-approved drugs.[3] |
| Hexestrol | Small Molecule | < 250 µM | Not Specified | Identified in a high-throughput screen of FDA-approved drugs.[3] |
| Sulindac | Small Molecule | < 250 µM | Not Specified | Identified in a high-throughput screen of FDA-approved drugs.[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize SAMHD1 inhibitors.
HPLC-Based SAMHD1 dNTPase Activity Assay
This assay directly measures the hydrolysis of dNTPs by SAMHD1 by separating and quantifying the substrate and product using high-performance liquid chromatography (HPLC).
Materials:
-
Recombinant human SAMHD1 protein
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5-8.0), 100 mM NaCl, 5 mM MgCl₂, 0.1 mM EDTA, 0.1 mM TCEP
-
dNTP substrates (e.g., dGTP, dATP)
-
GTP (as an allosteric activator)
-
Inhibitor compounds
-
EDTA solution (for quenching)
-
HPLC system with a suitable reverse-phase column
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a specific concentration of dNTP substrate (e.g., 150 µM dGTP or dCTP), and the allosteric activator GTP (e.g., 50 µM).
-
Add the inhibitor compound at various concentrations to the reaction mixture. A DMSO control should be included.
-
Initiate the reaction by adding a final concentration of 500 nM of purified SAMHD1.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding EDTA to a final concentration of 20 mM.
-
Analyze the reaction products by injecting the quenched reaction mixture into the HPLC system.
-
Separate the dNTP substrate and the deoxynucleoside product using an appropriate gradient.
-
Quantify the peak areas of the substrate and product to determine the extent of hydrolysis and calculate the percentage of inhibition.
High-Throughput Colorimetric Assay using a Surrogate Substrate (b4NPP)
This assay utilizes a colorimetric substrate, bis(4-nitrophenyl) phosphate (b4NPP), which upon hydrolysis by SAMHD1 in the presence of Mn²⁺, produces a yellow-colored product that can be measured spectrophotometrically.[3]
Materials:
-
Recombinant human SAMHD1 protein
-
HTS Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 5 mM MnCl₂, 2% glycerol, 0.5% DMSO, 0.5 mM TCEP[3]
-
bis(4-nitrophenyl) phosphate (b4NPP)
-
Inhibitor compounds
-
96- or 384-well microplates
-
Microplate reader
Procedure:
-
Dilute the SAMHD1 protein to the desired final concentration (e.g., 500 nM) in the HTS Reaction Buffer.
-
Dispense the diluted enzyme into the wells of the microplate.
-
Add the inhibitor compounds at various concentrations to the wells. Include appropriate controls (no enzyme, no inhibitor).
-
Initiate the reaction by adding b4NPP to a final concentration of 2 mM.
-
Monitor the increase in absorbance at 410 nm over time (e.g., for 45 minutes) at room temperature using a microplate reader.
-
Calculate the initial reaction velocities from the linear phase of the absorbance curves.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
Enzyme-Coupled Malachite Green Assay
This high-throughput assay indirectly measures SAMHD1 activity by quantifying the inorganic phosphate (Pi) released from the triphosphate product of the dNTPase reaction. The triphosphate is hydrolyzed to three molecules of Pi by a coupling enzyme (pyrophosphatase), and the Pi is then detected using the malachite green reagent.
Materials:
-
Recombinant human SAMHD1 protein
-
Inorganic pyrophosphatase
-
Reaction Buffer: 25 mM Tris-acetate (pH 8.0), 40 mM NaCl, 1 mM MgCl₂, 0.005% Tween-20, 0.3 mM TCEP
-
dNTP substrate (e.g., dATP) and allosteric activator (dGTP)
-
Inhibitor compounds
-
Malachite Green reagent
-
EDTA solution (for quenching)
-
96- or 384-well microplates
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, dNTP substrate (e.g., 100 µM dATP), allosteric activator (e.g., 12.5 µM dGTP), and inorganic pyrophosphatase.
-
Add the inhibitor compounds at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding SAMHD1 to a final concentration of, for example, 5 µM.
-
Incubate the reaction at room temperature for 20 minutes.
-
Stop the reaction by adding EDTA to a final concentration of 5 mM.
-
Add the Malachite Green reagent to each well and incubate for 15 minutes at room temperature to allow for color development.
-
Measure the absorbance at approximately 630 nm using a microplate reader.
-
Calculate the percentage of inhibition based on the absorbance values relative to the controls.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to SAMHD1 function and inhibition.
Caption: SAMHD1 Activation Pathway.
Caption: Experimental Workflow for SAMHD1 Inhibitor Screening.
Caption: Logical Relationship of SAMHD1 Inhibition Mechanisms.
References
- 1. SAMHD1 specifically affects the antiviral potency of thymidine analog HIV reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.lih.lu [researchportal.lih.lu]
- 3. Identification of Inhibitors of the dNTP Triphosphohydrolase SAMHD1 Using a Novel and Direct High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the Cytotoxic Profile: A Guide to Determining the IC50 of Cephalosporin C Zinc Salt in Diverse Cell Lines
For researchers, scientists, and professionals in drug development, understanding the half-maximal inhibitory concentration (IC50) of a compound is a critical step in assessing its potential as a therapeutic agent. This guide provides a comprehensive framework for establishing the cytotoxic IC50 of Cephalosporin C zinc salt across various cell lines, addressing a notable gap in currently available public data.
While this compound is recognized as a potent inhibitor of Sterile Alpha Motif and HD domain-containing protein 1 (SAMHD1) with an enzymatic IC50 of 1.1 µM, its cytotoxic effects on different cell lines are not well-documented in existing literature.[1][2] This guide, therefore, focuses on the methodology to determine these values, enabling a comparative analysis of the compound's impact on cell viability.
Comparative Cytotoxicity Data of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | User-determined | Internal Study |
| A549 | Lung Cancer | User-determined | Internal Study |
| MCF-7 | Breast Cancer | User-determined | Internal Study |
| HepG2 | Liver Cancer | User-determined | Internal Study |
| Add other cell lines as needed |
Unraveling the Mechanism of Action
Cephalosporins, as a class of β-lactam antibiotics, primarily exert their antibacterial effects by interfering with the synthesis of the bacterial cell wall. They achieve this by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. More recent research has also identified that the zinc salt form of Cephalosporin C is a potent inhibitor of the human enzyme SAMHD1, which is involved in nucleotide metabolism and innate immunity.[1][2]
Mechanism of Action of Cephalosporin C
Experimental Protocol: Determining IC50 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
This compound
-
Selected adherent cell lines (e.g., HeLa, A549, MCF-7, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader (absorbance at 490-570 nm)
Procedure:
-
Cell Seeding:
-
Culture the desired cell lines in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells, centrifuge, and resuspend them in fresh complete medium.
-
Count the cells and adjust the concentration to 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used for the drug) and a positive control (a known cytotoxic agent).
-
Incubate the plate for another 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
Experimental Workflow for IC50 Determination
Conclusion
The provided framework offers a robust starting point for researchers to systematically establish and compare the cytotoxic IC50 values of this compound across a panel of cell lines. By generating this crucial data, the scientific community can gain a deeper understanding of this compound's potential applications and limitations in the context of drug development. The detailed protocol for the MTT assay, a widely accepted method for determining cell viability, ensures that the generated data will be reliable and comparable across different studies. The accompanying diagrams provide a clear visual representation of both the compound's mechanism of action and the experimental workflow, facilitating a comprehensive understanding of the process.
References
A Comparative Guide to Analytical Method Validation for Cephalosporin C Zinc Salt Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative analysis of Cephalosporin C zinc salt. The information presented is based on established methodologies for Cephalosporin C and its various salt forms, providing a robust framework for analytical method development and validation. The core β-lactam and dihydrothiazine ring structure in Cephalosporin C is the primary chromophore, making these methods broadly applicable to its different salt forms, including the zinc salt.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that offers high specificity and sensitivity for the quantification of Cephalosporin C. It is the preferred method for stability-indicating assays and for analysis in complex matrices.
Experimental Protocol: HPLC
A typical reversed-phase HPLC (RP-HPLC) method for Cephalosporin C analysis involves the following steps:
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Cephalosporin C reference standard in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards covering the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the this compound sample in the same solvent as the standard to achieve a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). Isocratic or gradient elution can be employed.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of Cephalosporin C (around 260 nm).
-
Injection Volume: 20 µL.
-
Performance Data: HPLC
The following table summarizes typical validation parameters for an HPLC method for Cephalosporin quantification, compiled from various studies on Cephalosporin C and related compounds.[1][2][3]
| Validation Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Specificity | High (able to separate from degradation products) |
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective technique for the quantification of Cephalosporin C. It is suitable for routine analysis of pure substances or simple formulations where interfering substances are not present.
Experimental Protocol: UV-Vis Spectrophotometry
A standard UV-Vis spectrophotometric method for Cephalosporin C analysis includes:
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the Cephalosporin C reference standard in a suitable solvent (e.g., water or 0.1 M HCl) with a known concentration.
-
Working Standard Solutions: Create a series of dilutions from the stock solution to prepare calibration standards.
-
Sample Solution: Dissolve the this compound sample in the same solvent to a concentration that falls within the linear range of the assay.
-
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) of Cephalosporin C in the chosen solvent (typically around 260 nm).
-
Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the sample solution from the calibration curve.
-
Performance Data: UV-Vis Spectrophotometry
The table below presents typical validation parameters for a UV-Vis spectrophotometric method for Cephalosporin quantification.[4][5][6][7][8]
| Validation Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | > 0.998 |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Specificity | Low (susceptible to interference from other UV-absorbing compounds) |
Method Comparison
| Feature | HPLC | UV-Vis Spectrophotometry |
| Specificity | High | Low |
| Sensitivity | High | Moderate |
| Cost | High | Low |
| Complexity | High | Low |
| Analysis Time | Longer | Shorter |
| Application | Stability-indicating assays, complex matrices | Routine QC of pure substances, simple formulations |
Visualizing the Workflow
HPLC Analysis Workflow
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples [scielo.org.mx]
- 4. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]
- 5. media.neliti.com [media.neliti.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. redalyc.org [redalyc.org]
A Comparative Guide to Interpreting the Certificate of Analysis for Commercial Cephalosporin C Zinc Salt
For researchers, scientists, and drug development professionals, a thorough understanding of a Certificate of Analysis (CoA) for active pharmaceutical ingredients (APIs) is paramount to ensure the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of the key quality attributes of commercial Cephalosporin C zinc salt, a crucial intermediate in the synthesis of numerous life-saving cephalosporin antibiotics. By presenting typical specifications and detailed experimental methodologies, this document aims to facilitate the objective assessment of this important raw material.
Understanding the Certificate of Analysis: A Comparative Look
The Certificate of Analysis is a formal document that confirms that a product meets its predetermined specifications. For a commercial raw material like this compound, the CoA provides critical data on its identity, purity, strength, and quality. In the following sections, we compare the typical specifications for this compound with an alternative, Cephalosporin C sodium salt, to highlight the key differences and considerations for formulation development.
Table 1: Comparative Certificate of Analysis Specifications
| Test | This compound (Typical Specification) | Cephalosporin C Sodium Salt (Typical Specification) | Significance of the Parameter |
| Appearance | White to off-white crystalline powder | White to yellowish crystalline powder | Provides a preliminary visual confirmation of the material's physical properties and can indicate potential degradation or contamination if the appearance deviates from the standard. |
| Identification (HPLC) | Retention time of the major peak corresponds to that of the reference standard | Retention time of the major peak corresponds to that of the reference standard | Confirms the chemical identity of the substance by comparing its chromatographic behavior to a known standard. |
| Assay (Potency, as is) | ≥ 850 µg/mg | ≥ 900 µg/mg | Measures the concentration of the active cephalosporin C molecule. The difference in typical potency reflects the different salt forms and their respective molecular weights. |
| Purity (HPLC) | ≥ 98.0% | ≥ 98.0% | Quantifies the percentage of the desired compound in the material, indicating the level of process-related impurities and degradation products. |
| Related Substances (HPLC) | Identifies and quantifies known and unknown impurities that may affect the safety and efficacy of the final product. | ||
| Desacetyl Cephalosporin C | ≤ 1.0% | ≤ 1.0% | A common process-related impurity. |
| Other Individual Impurity | ≤ 0.5% | ≤ 0.5% | Limits for any other single unknown impurity. |
| Total Impurities | ≤ 2.0% | ≤ 2.0% | The sum of all detected impurities. |
| Water Content (Karl Fischer) | ≤ 5.0% | ≤ 7.0% | The presence of water can affect the stability and potency of the API. The zinc salt is generally less hygroscopic than the sodium salt. |
| Bacterial Endotoxins (LAL) | ≤ 0.2 EU/mg | ≤ 0.2 EU/mg | Crucial for parenteral drug products to ensure they are free from fever-inducing substances from gram-negative bacteria. |
| Zinc Content | 12.0% - 15.0% | Not Applicable | Confirms the presence and correct proportion of zinc in the salt form. |
| Sodium Content | Not Applicable | 4.5% - 6.5% | Confirms the presence and correct proportion of sodium in the salt form. |
Experimental Protocols: A Closer Look at the Methodologies
The accuracy and reliability of the data presented on a CoA are directly dependent on the analytical methods employed. Below are detailed protocols for the key experiments cited in the comparison table.
High-Performance Liquid Chromatography (HPLC) for Assay, Purity, and Related Substances
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. The separated components are then detected and quantified.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a buffered aqueous solution (e.g., phosphate or acetate buffer, pH adjusted to 3.0-6.0) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient program will be optimized to achieve adequate separation of Cephalosporin C from its impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the Cephalosporin C salt in a suitable solvent (e.g., water or mobile phase) to a known concentration.
-
Procedure: Inject the prepared sample and a reference standard solution into the HPLC system. The peak areas of Cephalosporin C and its impurities are measured.
-
Calculation:
-
Assay (Potency): The potency is calculated by comparing the peak area of the sample to that of a reference standard of known potency.
-
Purity and Related Substances: The percentage of each impurity is calculated based on the area of its peak relative to the total area of all peaks in the chromatogram.
-
Microbiological Assay for Potency
Principle: This bioassay determines the antibiotic's potency by measuring its ability to inhibit the growth of a susceptible microorganism. The size of the zone of inhibition is proportional to the concentration of the antibiotic.
Methodology:
-
Test Organism: A susceptible strain of bacteria, such as Staphylococcus aureus (ATCC 6538P).
-
Culture Medium: A suitable agar medium (e.g., Mueller-Hinton Agar).
-
Standard Preparation: A reference standard of Cephalosporin C of known potency is used to prepare a series of standard solutions of different concentrations.
-
Sample Preparation: The Cephalosporin C salt sample is dissolved in a suitable buffer to obtain a stock solution, which is then diluted to concentrations within the range of the standard curve.
-
Procedure (Cylinder-Plate Method):
-
A base layer of agar is poured into Petri dishes.
-
A seed layer of agar inoculated with the test organism is poured over the base layer.
-
Sterile cylinders are placed on the surface of the solidified agar.
-
The cylinders are filled with the standard and sample solutions.
-
The plates are incubated under specified conditions (e.g., 32-35°C for 16-18 hours).
-
-
Data Analysis: The diameters of the zones of inhibition are measured. A standard curve is plotted with the log of the concentration versus the zone diameter. The potency of the sample is determined by interpolating its zone diameter on the standard curve.
Karl Fischer Titration for Water Content
Principle: This method is a highly specific and accurate technique for the determination of water content. It is based on a chemical reaction between water and a Karl Fischer reagent (a solution of iodine, sulfur dioxide, a base, and a solvent).
Methodology:
-
Instrumentation: A Karl Fischer titrator (coulometric or volumetric).
-
Reagent: Karl Fischer reagent.
-
Procedure:
-
The titration vessel is conditioned to a dry state.
-
A known weight of the Cephalosporin C salt sample is introduced into the vessel.
-
The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected electrochemically.
-
-
Calculation: The amount of water in the sample is calculated based on the volume of titrant consumed and the known water equivalence factor of the reagent.
Bacterial Endotoxin Test (Limulus Amebocyte Lysate - LAL)
Principle: The LAL test is an in vitro assay for the detection and quantification of bacterial endotoxins. It utilizes a lysate of amebocytes from the horseshoe crab (Limulus polyphemus), which clots in the presence of endotoxins.
Methodology:
-
Reagent: Limulus Amebocyte Lysate (LAL) reagent.
-
Procedure (Gel-Clot Method):
-
A series of dilutions of the sample are prepared in LAL Reagent Water.
-
The sample dilutions are mixed with the LAL reagent in depyrogenated test tubes.
-
The tubes are incubated at 37°C for a specified time (e.g., 60 minutes).
-
The tubes are then inverted to observe for the formation of a solid gel clot.
-
-
Interpretation: The formation of a firm gel that remains intact upon inversion indicates the presence of endotoxins at or above the limit of detection of the reagent. The endotoxin level is reported as less than the lowest concentration of the sample that did not form a clot.
Visualizing the Workflow and Comparison
To further aid in the understanding of the CoA interpretation and product comparison, the following diagrams, generated using Graphviz (DOT language), illustrate the key processes.
Caption: Workflow for the Interpretation of a Certificate of Analysis.
Caption: Key Attribute Comparison: Zinc vs. Sodium Salt.
By carefully scrutinizing each parameter on the Certificate of Analysis and understanding the underlying analytical methodologies, researchers and drug development professionals can make informed decisions about the suitability of a commercial batch of this compound for their specific application, ultimately contributing to the development of safe and effective medicines.
Safety Operating Guide
Proper Disposal of Cephalosporin C Zinc Salt: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Cephalosporin C zinc salt (CAS No: 59143-60-1), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a substance that requires careful handling. It may cause sensitization by inhalation and skin contact.[1] Ingestion may cause soreness and redness of the mouth and throat, while inhalation can lead to coughing or wheezing.[1]
Personal Protective Equipment (PPE) and Handling Summary
| Protective Measure | Specification | Rationale |
| Ventilation | Use only outdoors or in a well-ventilated area.[2] | To minimize inhalation exposure and prevent respiratory irritation.[2] |
| Hand Protection | Wear protective gloves.[1][2] | To prevent skin contact, which can cause irritation and allergic reactions.[3] |
| Eye Protection | Wear safety glasses with side-shields or goggles.[1] | To protect eyes from dust particles which may cause irritation and redness.[1] |
| Body Protection | Wear protective clothing.[1][2] | To prevent skin exposure and contamination of personal clothing. |
| Respiratory Protection | In case of inadequate ventilation or dust formation, wear respiratory protection.[1] | To prevent sensitization by inhalation.[1] |
| Handling | Avoid direct contact with the substance. Avoid the formation or spread of dust in the air.[1] Do not eat, drink or smoke when using this product.[2] | To minimize all routes of exposure. |
Disposal Protocol for this compound
The disposal of this compound, like other pharmaceutical wastes, is regulated to protect human health and the environment. In the United States, agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) oversee pharmaceutical waste management under regulations like the Resource Conservation and Recovery Act (RCRA).[4][5][6] The primary principle is that pharmaceutical waste should not be disposed of in household garbage or flushed down the drain.[3][7]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Identify all materials contaminated with this compound. This includes pure substance, expired stock, contaminated labware (e.g., weighing boats, gloves, pipette tips), and spill cleanup materials.
-
Segregate this waste from other laboratory waste streams at the point of generation.
-
Do not mix with household garbage.[3]
-
-
Containment and Labeling:
-
Transfer the waste into a closable, labeled salvage container.[1] The container should be suitable for chemical waste and prevent leakage or dust formation.[8]
-
Label the container clearly as "Hazardous Waste" or as required by your institution's and local regulations.
-
The label should include the chemical name: "this compound" and CAS Number: "59143-60-1".
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool and dry.[8]
-
-
Arrange for Professional Disposal:
-
Recommended Disposal Method:
-
The preferred method for disposing of pharmaceutical waste is typically incineration at a permitted treatment facility.[4][5] One safety data sheet suggests dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the area. Ensure adequate ventilation.
-
Wear PPE: Before cleaning, don the appropriate PPE as listed in the table above, including respiratory protection.
-
Containment: Prevent further leakage or spillage. Do not allow the product to enter drains.[8]
-
Clean-up: Carefully pick up the spilled material and place it into a suitable, closed container for disposal, avoiding the creation of dust.[8] Decontaminate surfaces and equipment by scrubbing with alcohol.[2]
-
Disposal: Dispose of the contaminated material according to the disposal protocol outlined above.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Cephalosporin C Zinc Salt
Essential safety protocols and logistical plans for the handling and disposal of Cephalosporin C zinc salt are critical for ensuring the well-being of laboratory personnel and maintaining a secure research environment. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals, establishing a foundation of safety and trust in laboratory operations.
This compound is a potent pharmaceutical compound that requires careful handling to avoid potential health risks, including allergic skin reactions and respiratory sensitization.[1][2] Adherence to the following operational and disposal plans is imperative for minimizing exposure and ensuring a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is classified as a skin sensitizer and may cause an allergic skin reaction.[1] Inhalation of dust may also lead to respiratory sensitization.[2] Due to its potency and sensitizing properties, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment. While a specific occupational exposure limit (OEL) for this compound has not been established, it is recommended to handle it as a potent compound, minimizing exposure to the lowest reasonably achievable level.[2][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on a comprehensive review of safety data sheets and handling guidelines for potent compounds.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear two pairs of chemical-resistant gloves (e.g., nitrile). Change the outer pair immediately if contaminated. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Eye Protection | Use safety glasses with side shields or chemical safety goggles. | Protects eyes from dust particles and splashes. |
| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or a powered air-purifying respirator (PAPR). | Minimizes the inhalation of airborne particles, which can cause respiratory sensitization.[2] |
| Body Protection | Wear a disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential to minimize exposure risk.
1. Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Don appropriate PPE, including gloves and a lab coat, before opening the package.
-
Open the package in a designated area, preferably within a chemical fume hood or a ventilated enclosure.
-
Verify that the container is properly labeled and sealed.
2. Storage:
-
Store this compound in a tightly closed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is typically between 2°C and 8°C.[3]
-
Restrict access to the storage area to authorized personnel only.
3. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound inside a certified chemical fume hood, a glove box, or a similar containment enclosure to control airborne particles.
-
Use dedicated utensils (spatulas, weigh boats) for handling the compound.
-
Clean all equipment and the work surface thoroughly after each use.
4. Solubilization and Use in Experiments:
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Conduct all experimental procedures involving the compound or its solutions within a chemical fume hood or other ventilated enclosure.
-
Avoid direct contact with the skin, eyes, and clothing.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust, then carefully wipe up.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate the spill area using a suitable cleaning agent (see Disposal Plan for decontamination procedures).
-
Ventilate the area after cleanup is complete.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential exposure to non-laboratory personnel.
1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not dispose of it down the drain.[1]
2. Decontamination of Equipment and Surfaces:
-
Decontaminate all non-disposable equipment and work surfaces that have come into contact with the compound.
-
A common and effective method for decontaminating beta-lactam antibiotics like cephalosporins is to use a solution of sodium hydroxide (e.g., 0.1 M to 1 M) or another suitable deactivating agent.[4] Allow for sufficient contact time to ensure degradation of the beta-lactam ring.
-
After decontamination, thoroughly rinse the surfaces with water.
3. Final Disposal:
-
All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[3]
-
Do not mix with general laboratory waste.
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
By implementing these comprehensive safety and logistical procedures, research institutions can foster a culture of safety, build trust with their personnel, and ensure that the valuable work of drug development can proceed without compromising the health and well-being of their researchers.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
